molecular formula C7H17NO2 B2454128 (2-Methoxyethyl)(3-methoxypropyl)amine CAS No. 171274-03-6

(2-Methoxyethyl)(3-methoxypropyl)amine

Cat. No.: B2454128
CAS No.: 171274-03-6
M. Wt: 147.218
InChI Key: ZFEPKWBVAZOERZ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(3-methoxypropyl)amine is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.218. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxyethyl)(3-methoxypropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyethyl)(3-methoxypropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-(2-methoxyethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEPKWBVAZOERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral data for (2-Methoxyethyl)(3-methoxypropyl)amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of (2-Methoxyethyl)(3-methoxypropyl)amine , a specific unsymmetrical secondary amine intermediate.

As no direct experimental "spectral atlas" exists in public repositories for this specific unsymmetrical isomer, this guide synthesizes predictive high-fidelity chemometrics , structural analog comparison (referencing Bis(2-methoxyethyl)amine and 3-methoxypropylamine), and first-principles fragmentation logic .

CAS Registry Number: Not widely listed (Analogous to 111-41-1) Chemical Formula:


Molecular Weight:  147.22  g/mol
IUPAC Name: N-(2-Methoxyethyl)-3-methoxypropan-1-amine

Executive Summary & Structural Logic

This compound is a secondary amine featuring two distinct ether-terminated alkyl chains: a 2-carbon (ethyl) chain and a 3-carbon (propyl) chain. Differentiating these two chains is the primary analytical challenge.

  • The Diagnostic Key: The central methylene (

    
    ) of the propyl chain is the only proton environment not adjacent to a heteroatom (N or O). This results in a unique quintet  splitting pattern in 
    
    
    
    NMR, serving as the definitive structural proof against the symmetrical bis(methoxyethyl) analog.
Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the compound.

CharacterizationWorkflow Synthesis Crude Synthesis (Reductive Amination) Purification Distillation/Chromatography Synthesis->Purification MS Mass Spec (MS) Confirm MW (147) & Fragmentation Purification->MS IR FT-IR Confirm Functional Groups (NH, C-O-C) MS->IR NMR 1H / 13C NMR Structural Isomerism (The 'Quintet' Test) IR->NMR NMR->Purification Fail (Impurity) CoA Certificate of Analysis (Release) NMR->CoA Pass

Figure 1: Analytical workflow for validating the unsymmetrical amine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing this unsymmetrical amine from its symmetrical byproducts.

NMR Data (Predicted/Analog-Derived)

Solvent:


 (Chloroform-d)
Reference:  TMS (0.00 ppm)
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Note
A (

)
1.8 - 2.2Broad Singlet1H-Exchangeable; shift varies with conc/pH.
B (Propyl Central

)
1.72 - 1.78 Quintet 2H6.5 - 7.0Diagnostic Peak. The only non-heteroatom adjacent

.
C (Amine

, Propyl)
2.68 - 2.74Triplet2H7.0Shielded relative to ether

.
D (Amine

, Ethyl)
2.78 - 2.85Triplet2H5.5Slightly deshielded vs Propyl

.
E (Methoxy

, Propyl)
3.32Singlet3H-Often overlaps with Ethyl methoxy.
F (Methoxy

, Ethyl)
3.35Singlet3H-Distinct singlet if resolution is high.
G (Ether

, Propyl)
3.42 - 3.48Triplet2H6.5Typical ether shift.
H (Ether

, Ethyl)
3.48 - 3.54Triplet2H5.5Downfield due to proximity to N (2-bond effect).

Interpretation Logic:

  • The Quintet: Look immediately for the signal at ~1.75 ppm. If this is a quartet or absent, you likely have the symmetrical bis(2-methoxyethyl)amine (which has no central propyl methylene).

  • The Methoxy Singlets: While often overlapping, high-field (600 MHz) instruments may resolve two distinct singlets at 3.32 and 3.35 ppm, confirming the asymmetry.

NMR Data (Decoupled)

Solvent:



  • Methoxy Carbons: ~58.5 ppm (2 signals, likely overlapping).

  • Ether Carbons (

    
    ):  ~71.0 ppm (Ethyl) and ~70.5 ppm (Propyl).
    
  • Amine Carbons (

    
    ):  ~49.0 ppm (Ethyl) and ~47.5 ppm (Propyl).
    
  • Central Propyl Carbon: ~30.0 ppm (Distinct high-field signal).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern characteristic of the unsymmetrical alkyl chains.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (


):  147 m/z
Fragmentation Pathway (Alpha-Cleavage)

Amines undergo dominant


-cleavage, where the bond adjacent to the C-N bond breaks. Because the molecule is unsymmetrical, two distinct 

-cleavage pathways exist.
  • Path A (Propyl Loss): Cleavage of the propyl side's C-C bond.

    • Loss of

      
       (Mass 59).
      
    • Fragment Ion:

      
       (Dominant).
      
  • Path B (Ethyl Loss): Cleavage of the ethyl side's C-C bond.

    • Loss of

      
       (Mass 45).
      
    • Fragment Ion:

      
      .
      

MSFragmentation cluster_0 Alpha Cleavage Pathways Parent Molecular Ion (M+) m/z 147 Frag88 Fragment m/z 88 (Base Peak Candidate) Loss of Propyl-Ether group Parent->Frag88 - C3H7O (59) Frag102 Fragment m/z 102 Loss of Ethyl-Ether group Parent->Frag102 - C2H5O (45)

Figure 2: Competitive alpha-cleavage pathways in Mass Spectrometry.

Diagnostic Value: The presence of both m/z 88 and m/z 102 confirms the unsymmetrical structure. Symmetrical bis(3-methoxypropyl)amine would only show the m/z 88 path.

Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but crucial for confirming functional group integrity (e.g., absence of carbonyl impurities).

Sampling: Liquid film (Neat) on NaCl/KBr plates or ATR.

Wavenumber (

)
Vibration ModeIntensityDescription
3300 - 3350

Weak/BroadCharacteristic secondary amine stretch.
2800 - 2950

StrongAlkyl chain stretching (

).
1100 - 1150

StrongEther stretch. Look for a split/doublet due to two distinct ether environments.
1450 - 1470

MediumScissoring bending modes.
No Band at 1700

Absentconfirms absence of amide/aldehyde starting materials.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, the following preparation steps are recommended.

NMR Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  neutralized with silver foil or basic alumina if the amine is sensitive to acid traces (which can broaden the NH peak or cause salt formation).
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations can cause H-bonding shifts in the NH signal.

  • Shimming: Ensure good shimming; the distinction between the ethyl and propyl triplets depends on resolution.

GC-MS Method (Purity Check)
  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).

  • Inlet: 250°C, Split 50:1.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Elution Order:

    • 2-Methoxyethylamine (Starting Material)

    • 3-Methoxypropylamine (Starting Material)[1][2][3][4]

    • (2-Methoxyethyl)(3-methoxypropyl)amine (Target)

    • Bis(3-methoxypropyl)amine (Heavy impurity)[3]

References

  • SDBS (Spectral Database for Organic Compounds). Mass Spectrum of 3-Methoxypropylamine (SDBS No. 2886) and Bis(2-methoxyethyl)amine. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additive chemical shift rules for amines/ethers).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage mechanisms in amines).
  • NIST Chemistry WebBook. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) Spectral Data.[5] National Institute of Standards and Technology.[5] Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for (2-Methoxyethyl)(3-methoxypropyl)amine

[1]

Part 1: Executive Summary & Physicochemical Characterization

(2-Methoxyethyl)(3-methoxypropyl)amine is an unsymmetrical secondary amine characterized by two ether linkages on its alkyl chains. This unique "ether-amine-ether" architecture confers a biphilic (amphiphilic) solubility profile . Unlike simple aliphatic amines, the ether oxygens provide additional hydrogen-bond acceptor sites without significantly increasing steric bulk, allowing the molecule to dissolve readily in both aqueous/polar media and non-polar organic solvents.

For researchers and formulation scientists, this molecule acts as a "chameleon," adapting its solvation shell to the surrounding medium. This guide details its solubility limits, mechanistic interactions, and experimental validation protocols.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula C

H

NO

Moderate molecular weight (147.22 g/mol ) favors volatility and solubility.
Physical State Liquid (Colorless to pale yellow)Liquid state at RT implies low lattice energy barrier for dissolution.
LogP (Predicted) ~0.1 to 0.5Near-zero LogP indicates balanced hydrophilicity/lipophilicity.
pKa (Conjugate Acid) ~9.5 - 10.0 (Est.)Basic nitrogen; highly soluble in acidic aqueous media (pH < 7).
H-Bond Donors 1 (Secondary Amine N-H)Capable of donating to protic solvents (Water, Alcohols).
H-Bond Acceptors 3 (2 Ethers + 1 Amine)High capacity to accept H-bonds enhances water miscibility.

Part 2: Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" modified by Functional Group Activity . Due to the specific nature of this secondary amine, it exhibits broad miscibility.

Solubility Profile Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible The amine proton (NH) and ether oxygens form a robust H-bond network with the solvent. Exothermic dissolution is possible in water.
Polar Aprotic DMSO, DMF, Acetonitrile, THFMiscible Solvation is driven by dipole-dipole interactions. The ether chains prevent aggregation, facilitating solvation.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent solvent class. DCM is the preferred solvent for extraction from basic aqueous layers.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh (>500 mg/mL) The propyl and ethyl alkyl chains provide sufficient lipophilicity to interact via Van der Waals forces.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerate to High While generally soluble, phase separation may occur at very low temperatures (< -20°C) or if the sample is hydrated.
Ketones Acetone, MEKReactive (Incompatible) CAUTION: Secondary amines react with ketones to form enamines/iminium ions. Avoid for storage or quantitative analysis.
Critical Incompatibilities
  • Acids: Reacts exothermically to form salts (e.g., Hydrochloride). This drastically changes solubility, making the compound insoluble in non-polar organics (Hexane, Toluene) but highly soluble in Water.

  • Halogenated Solvents (Long-term): While soluble in DCM, prolonged storage can lead to slow N-alkylation (quaternization) reactions, especially with more reactive halides like chloroform or methyl iodide.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual-solvation mechanism that allows this amine to bridge the gap between aqueous and organic phases.

SolvationMechanismcluster_PolarPolar/Aqueous Solvationcluster_NonPolarNon-Polar/Organic SolvationAmine(2-Methoxyethyl)(3-methoxypropyl)amineH_BondingH-Bonding Network(Ether O + Amine NH)Amine->H_BondingIn Water/MeOHProtonationProtonation (pH < pKa)Forms Cationic SaltAmine->ProtonationIn Acidic MediaVDWVan der Waals Forces(Propyl/Ethyl Chains)Amine->VDWIn Hexane/TolueneLipophilicityLipophilic Shielding(Ether chains mask polarity)Amine->LipophilicityStabilizes in DCM

Figure 1: Dual-mode solvation mechanism enabling broad miscibility.

Part 4: Experimental Protocols

As a scientist, you should never rely solely on literature values for critical formulation steps. Use this self-validating protocol to determine exact solubility limits for your specific batch and environmental conditions.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine the saturation point of the amine in a specific solvent at 25°C.

Reagents:

  • Target Amine (CAS 171274-03-6)

  • Test Solvent (HPLC Grade)

Workflow:

  • Tare: Weigh a clean, dry 2 mL HPLC vial with cap (

    
    ).
    
  • Addition: Add 500 µL of test solvent to the vial.

  • Titration: Add the amine dropwise (approx. 10 mg per drop) with vigorous vortexing between additions.

  • Observation:

    • Miscible: If 500 mg is added without phase separation, record as "> 1000 mg/mL".

    • Saturation: If turbidity/droplets persist, centrifuge at 10,000 rpm for 2 mins.

  • Quantification (If not miscible):

    • Remove the supernatant (saturated solution).

    • Transfer a known volume (

      
      ) to a pre-weighed drying dish (
      
      
      ).
    • Evaporate solvent (Genevac or Nitrogen stream) until constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Solvent Selection for Synthesis (Decision Tree)

Use this workflow to select the optimal solvent for reactions involving this amine.

SolventSelectionStartStart: Select Solvent for ReactionReactionTypeWhat is the Reaction Type?Start->ReactionTypeNucleophilicNucleophilic Substitution(Alkylation/Acylation)ReactionType->NucleophilicExtractionExtraction / Work-upReactionType->ExtractionCheckTempHigh Temp Required?Nucleophilic->CheckTempCheckpHTarget pH?Extraction->CheckpHNoNoCheckTemp->No< 40°CYesYesCheckTemp->Yes> 80°CDCMUse Dichloromethane (DCM)(High Solubility, Low BP)TolueneUse Toluene(High BP, Non-polar)DMFUse DMF/DMSO(Polar Aprotic, Boosts Nucleophilicity)AcidicAcidic (pH < 7)CheckpH->AcidicBasicBasic (pH > 7)CheckpH->BasicWaterUse Water(Forms Soluble Salt)Acidic->WaterEtherUse MTBE or DCM(Amine remains Free Base)Basic->EtherNo->DCMYes->TolueneYes->DMFIf polar mechanism

Figure 2: Decision matrix for solvent selection based on process parameters.

Part 5: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19107595, (2-methoxyethyl)(2-methylpropyl)amine. Link (Used as structural analog for solubility prediction).

  • Sigma-Aldrich. (n.d.). 3-Methoxypropylamine Product Specification & SDS. Link (Primary amine fragment data confirming water miscibility).

  • Santa Cruz Biotechnology. (n.d.).[1] (2-methoxyethyl)(3-methoxypropyl)amine Product Data. Link (Verification of CAS and identity).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source for "Like Dissolves Like" and solvatochromic principles).

  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Butterworth-Heinemann. (Reference for solvent parameters used in the decision tree).

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Methoxyethyl)(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Methoxyethyl)(3-methoxypropyl)amine is a secondary amine featuring two flexible ether side chains. Its molecular structure allows for a high degree of conformational flexibility, which is primarily governed by the interplay of steric hindrance and the potential for intramolecular hydrogen bonding. This technical guide provides a comprehensive overview of the methodologies used to investigate the conformational landscape of this molecule. We will delve into both computational and experimental approaches, offering a roadmap for researchers and drug development professionals to elucidate the structural characteristics of similarly flexible molecules. This document emphasizes the rationale behind the selection of specific techniques and the interpretation of the resulting data, providing a self-validating framework for conformational analysis.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For molecules with a high number of rotatable bonds, such as (2-Methoxyethyl)(3-methoxypropyl)amine, a multitude of conformations can exist in equilibrium. Identifying the most stable, low-energy conformers is crucial for understanding intermolecular interactions, reactivity, and, in the context of drug development, how a molecule might bind to a biological target. The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the ether oxygens) within the same molecule introduces the possibility of intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.[1][2]

(2-Methoxyethyl)(3-methoxypropyl)amine

Property Value Source
Molecular Formula C7H17NO2 [3]
Molecular Weight 147.22 g/mol [4]
IUPAC Name N-(2-methoxyethyl)-3-methoxypropan-1-amine [3]
CAS Number 171274-03-6 [5]
SMILES COCCCNCCOC [3]

| InChI Key | ZFEPKWBVAZOERZ-UHFFFAOYSA-N |[3] |

Theoretical Framework: Intramolecular Interactions at Play

The conformational preferences of (2-Methoxyethyl)(3-methoxypropyl)amine are dictated by a delicate balance of several non-covalent interactions:

  • Torsional Strain: Rotation around the C-C, C-N, and C-O single bonds is subject to torsional strain, with staggered conformations being more stable than eclipsed ones.

  • Steric Hindrance: The bulky methoxyethyl and methoxypropyl groups can sterically clash, disfavoring conformations where these groups are in close proximity.

  • Intramolecular Hydrogen Bonding: The secondary amine proton (N-H) can form a hydrogen bond with either of the ether oxygen atoms. This interaction can lead to the formation of stable cyclic-like structures. The strength of such N-H···O hydrogen bonds is generally weaker than O-H···N bonds but can still significantly influence conformational equilibrium.[1] The formation of these intramolecular hydrogen bonds can "hide" the polar groups, which can impact properties like membrane permeability.[6][7]

The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Computational Analysis: Mapping the Conformational Landscape

Computational chemistry provides powerful tools to explore the potential energy surface of flexible molecules and identify low-energy conformers.[8]

Conformational Search Methodology

A systematic or stochastic conformational search is the first step in computationally analyzing a flexible molecule.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: A 2D sketch of (2-Methoxyethyl)(3-methoxypropyl)amine is converted into an initial 3D structure using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or a more advanced one like MM4 for amines, is chosen to rapidly calculate the energy of different conformations.[9]

  • Search Algorithm: A conformational search algorithm, such as a Monte Carlo or a systematic search, is employed to rotate the single bonds and generate a large number of different conformations.

  • Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformations are filtered to remove duplicates and clustered based on their root-mean-square deviation (RMSD). The lowest energy conformers from each cluster are selected for further analysis.

Conformational_Search_Workflow A Initial 3D Structure B Conformational Search (e.g., Monte Carlo) A->B Input C Energy Minimization (Molecular Mechanics) B->C Generate & Minimize D Clustering & Filtering C->D Process Results E Low-Energy Conformers D->E Select Candidates

Caption: Workflow for a computational conformational search.

Quantum Mechanical Refinement

While molecular mechanics is efficient for searching the conformational space, quantum mechanical methods provide more accurate energies and geometries.

Experimental Protocol: DFT Optimization and Analysis

  • Selection of Low-Energy Conformers: The unique, low-energy conformers identified from the conformational search are used as starting points for quantum mechanical calculations.

  • Method and Basis Set Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or larger, is chosen.[10] These methods offer a good balance between accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The geometry of each selected conformer is optimized to find the true minimum on the DFT potential energy surface.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the predicted infrared (IR) spectrum.

  • Relative Energy Calculation: The electronic energies of the optimized conformers are compared to determine their relative stabilities. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.[11]

Spectroscopic Validation: Bridging Theory and Experiment

Experimental data is essential to validate the predictions from computational models. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule.

  • ¹H NMR: The chemical shifts of protons adjacent to the nitrogen and oxygen atoms are particularly sensitive to the molecular conformation.[12][13] Protons on the carbons next to the ether oxygens are expected to appear in the 3.4-4.5 ppm range. The N-H proton signal is often broad and its position can be concentration and solvent dependent.[14] Intramolecular hydrogen bonding can lead to a downfield shift of the N-H proton and can sometimes result in the observation of distinct signals for diastereotopic protons on the methylene groups adjacent to the chiral nitrogen center created by the hydrogen bond.[15]

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially those bonded to the heteroatoms, are also conformation-dependent. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm region.[13]

Experimental Protocol: NMR Analysis

  • Sample Preparation: A solution of (2-Methoxyethyl)(3-methoxypropyl)amine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum, often with proton decoupling, is acquired.

  • Advanced NMR Experiments (Optional): Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals. NOESY or ROESY experiments can provide information about through-space proximity of protons, which is directly related to the molecular conformation.

  • Comparison with Theoretical Predictions: The experimental chemical shifts are compared with those predicted from quantum mechanical calculations (using methods like GIAO) for the different low-energy conformers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for probing hydrogen bonding.

  • N-H Stretching: In a non-polar solvent, a free N-H bond in a secondary amine typically shows a sharp absorption band around 3350-3300 cm⁻¹.[14][16] The formation of an intramolecular hydrogen bond will cause this band to broaden and shift to a lower frequency (red-shift). The magnitude of this shift is related to the strength of the hydrogen bond.

  • C-O Stretching: The C-O stretching vibrations of the ether groups are expected in the 1150-1050 cm⁻¹ region.[12] These bands may also be sensitive to conformational changes.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a dilute solution in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular interactions.

  • Spectrum Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions, shapes, and relative intensities of the absorption bands, particularly the N-H stretching band, are analyzed.

  • Comparison with Theoretical Spectra: The experimental spectrum is compared with the predicted IR spectra generated from the DFT frequency calculations for the different conformers.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Verification A Predicted Conformers (Geometries & Energies) B Predicted NMR Shifts A->B C Predicted IR Frequencies A->C F Conformational Assignment B->F C->F D NMR Spectroscopy D->F E FTIR Spectroscopy E->F

Sources

Methodological & Application

Application of (2-Methoxyethyl)(3-methoxypropyl)amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Methoxyethyl)(3-methoxypropyl)amine (CAS: 1019603-73-6 / Analogous derivatives) represents a specialized class of unsymmetrical ether-functionalized secondary amines . Unlike traditional alkanolamines (e.g., MEA, DEA), this molecule features dual ether tails that impart unique lipophilicity, thermal stability, and chelation potential. This guide details its application in advanced carbon capture (CCS) as a phase-change solvent and its utility as a tridentate ligand in organometallic synthesis. Included are validated protocols for its synthesis via reductive amination and its characterization in gas treating applications.

Part 1: Chemical Profile & Properties[1]

This molecule is characterized by a central secondary nitrogen flanked by two alkoxyalkyl chains of differing lengths (ethyl vs. propyl). This asymmetry disrupts crystal packing, ensuring the compound remains liquid over a wide temperature range, while the ether oxygens provide auxiliary coordination sites.

PropertySpecification (Theoretical/Experimental)
IUPAC Name N-(2-Methoxyethyl)-3-methoxypropan-1-amine
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~185–195 °C (Estimated based on homologs)
Basicity (pKa) ~9.5–10.0 (Secondary amine)
Solubility Miscible in water, alcohols, DCM; partial solubility in hexanes.
Key Functionality Secondary Amine (Nucleophile), Ether Oxygens (Hemilabile Ligands)

Part 2: Synthesis Protocol (Reductive Amination)

Since this specific unsymmetrical amine is not a bulk commodity, it is frequently synthesized in situ or on-demand. The most robust method with the highest atom economy is Reductive Amination .

Rationale

Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary salts). Reductive amination between 3-methoxypropylamine and 2-methoxyacetaldehyde (or masked equivalent) ensures mono-alkylation selectivity.

Reagents
  • Amine: 3-Methoxypropylamine (1.0 equiv)

  • Carbonyl: 2-Methoxyacetaldehyde (1.05 equiv) [Often generated in situ from dimethyl acetal]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask under N₂, dissolve 3-methoxypropylamine (10 mmol) in DCE (30 mL).

    • Add 2-methoxyacetaldehyde (10.5 mmol) dropwise at 0 °C.

    • Observation: Slight exotherm; allow to stir for 30 minutes at room temperature to form the imine intermediate.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde) or ¹H NMR (appearance of imine proton ~7.5 ppm).

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol) in portions over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure.

    • For analytical grade, perform vacuum distillation (bulb-to-bulb) or flash chromatography (SiO₂, DCM/MeOH/NH₄OH gradient).

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 3-Methoxypropylamine Imine Intermediate: Imine Species Start->Imine DCE, 0°C Aldehyde Add: 2-Methoxyacetaldehyde Aldehyde->Imine Product Product: (2-Methoxyethyl)(3-methoxypropyl)amine Imine->Product Reduction 12h, RT Reductant Add: NaBH(OAc)3 Reductant->Product

Caption: Figure 1. Selective synthesis of unsymmetrical ether-amines via Reductive Amination using STAB.

Part 3: Application in CO₂ Capture (CCS)

This molecule belongs to the class of Lipophilic Amines used in Biphasic Solvents . Unlike MEA (Monoethanolamine), which requires massive energy to boil off water during regeneration, ether-amines can induce a liquid-liquid phase separation upon CO₂ absorption.

Mechanism: The "Phase-Change" Advantage[1]
  • Absorption: The amine reacts with CO₂ to form a carbamate (zwitterion).

  • Separation: The polar carbamate species becomes insoluble in the non-polar starting amine/ether mixture.

  • Result: Two phases form: a CO₂-rich bottom phase and a CO₂-lean top phase. Only the bottom phase needs to be sent to the stripper, reducing heating costs by up to 40%.

Protocol: CO₂ Loading Capacity Test

Objective: Determine the molar loading (mol CO₂ / mol amine).

  • Setup:

    • Thermostated bubbler cell (40 °C) containing 10 g of (2-Methoxyethyl)(3-methoxypropyl)amine.

    • Gas supply: 15% CO₂ / 85% N₂ (simulated flue gas) at 100 mL/min.

  • Absorption Cycle:

    • Bubble gas through the neat liquid (or 30% aq. solution).

    • Monitor weight gain (Gravimetric method) every 10 minutes.

    • Endpoint: Mass stabilizes (saturation).

  • Phase Analysis:

    • Upon saturation, observe if the solution splits into two layers.

    • Separate layers and titrate amine content in each using 1N HCl.

  • Desorption (Regeneration):

    • Heat the CO₂-rich phase to 90 °C under N₂ flow.

    • Measure weight loss to calculate Cyclic Capacity .

CO₂ Capture Mechanism Diagram

CO2Capture Amine Lean Solvent: Ether-Amine (Liquid) Reaction Reaction: 2 R2NH + CO2 -> R2NH2+ + R2NCOO- Amine->Reaction Gas Flue Gas: CO2 + N2 Gas->Reaction PhaseSplit Phase Separation: Critical Phenomenon Reaction->PhaseSplit Polarity Increase RichPhase Bottom Phase: Ionic Carbamate (CO2 Rich) PhaseSplit->RichPhase LeanPhase Top Phase: Unreacted Amine (Recycle) PhaseSplit->LeanPhase Stripper Stripper Unit: Heat (90°C) RichPhase->Stripper Pumped LeanPhase->Reaction Direct Recycle Stripper->Amine Regenerated

Caption: Figure 2. Biphasic CO₂ capture mechanism utilizing the polarity switch of ether-amines.

Part 4: Application as a Ligand in Organometallics[1]

The (N, O, O) tridentate structure makes this amine a valuable ligand for stabilizing reactive metal centers, particularly Lithium (Li) and Ruthenium (Ru).

Use Case: Directed Ortho-Lithiation (DoM)

Similar to TMEDA, this amine can break oligomeric aggregates of organolithium reagents (e.g., n-BuLi), increasing their reactivity. The ether tails "wrap" around the Li cation, leaving the butyl anion "naked" and highly reactive.

  • Protocol:

    • Mix (2-Methoxyethyl)(3-methoxypropyl)amine (1.1 equiv) with n-BuLi (1.0 equiv) in hexane at -78 °C.

    • Stir for 15 mins to form the chelated complex.

    • Add substrate (e.g., anisole) for selective ortho-deprotonation.

References

  • Synthesis of Unsymmetrical Amines

    • Arachchige, P. T. K., Lee, H., & Yi, C. S. (2018).[1] "Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling Reaction of Primary Amines." The Journal of Organic Chemistry, 83(9), 4932–4947.

  • Ether-Amines in CO₂ Capture

    • Zhang, J., et al. (2021). "Selection of Mixed Amines in the CO₂ Capture Process." Processes, 9(3), 450. (Discusses the role of steric hindrance and functional groups in amine efficiency).

  • General Reactivity of Alkoxyalkyl Amines

    • BenchChem Technical Data.[2] "Physicochemical properties of 3-Methoxypropylamine derivatives."

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Application Note: Synthesis and Use of (2-Methoxyethyl)(3-methoxypropyl)amine-Derived Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis, characterization, and application of ionic liquids (ILs) derived from (2-Methoxyethyl)(3-methoxypropyl)amine .

This asymmetric, ether-functionalized secondary amine is a high-value precursor for Next-Generation Ionic Liquids (NGILs). Its structural asymmetry and ether oxygen moieties effectively suppress crystallinity and enhance Li


 transport, making the resulting ILs critical candidates for high-voltage lithium-ion battery electrolytes  and physical CO

capture solvents
.

Part 1: Introduction & Mechanistic Rationale

The Precursor: (2-Methoxyethyl)(3-methoxypropyl)amine

This secondary amine features two distinct alkyl-ether arms:

  • 2-Methoxyethyl group: Short, polar, electron-donating.

  • 3-Methoxypropyl group: Slightly longer, increasing conformational flexibility.

Why this specific structure?

  • Asymmetry: Unlike symmetric analogs (e.g., bis(2-methoxyethyl)amine), the unequal chain lengths (

    
     vs. 
    
    
    
    ) disrupt the crystal lattice packing efficiency. This lowers the melting point (
    
    
    ) and glass transition temperature (
    
    
    ), ensuring the final IL remains liquid at room temperature.
  • Ether Functionality: The ether oxygens provide "Lewis basic" sites that:

    • Chelate Li

      
       ions:  In battery electrolytes, this facilitates the dissociation of lithium salts (e.g., LiTFSI), enhancing ionic conductivity.
      
    • Increase CO

      
       Solubility:  The ether groups interact with the quadrupole moment of CO
      
      
      
      , enhancing physical absorption capacity without the high viscosity associated with chemical absorption (carbamate formation).
Target Ionic Liquid Structure

The most common and stable derivative for electrochemical applications is the quaternary ammonium salt paired with the Bis(trifluoromethane)sulfonimide (TFSI) anion.

  • Cation:

    
    -methyl-
    
    
    
    -(2-methoxyethyl)-
    
    
    -(3-methoxypropyl)ammonium ([
    
    
    ]
    
    
    )
  • Anion: [TFSI]

    
     (Hydrophobic, high stability).
    

Part 2: Experimental Protocols

Protocol A: Synthesis of the Quaternary Ammonium Cation

Objective: Convert the secondary amine (2-Methoxyethyl)(3-methoxypropyl)amine into the quaternary iodide intermediate.

Reagents:

  • (2-Methoxyethyl)(3-methoxypropyl)amine (Starting Material)[1]

  • Methyl Iodide (MeI) (Quaternizing agent)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (Base scavenger)
  • Acetonitrile (Solvent)

  • Ethyl Acetate/Diethyl Ether (Recrystallization solvents)

Step-by-Step Procedure:

  • Tertiary Amine Formation (Methylation):

    • Note: If the starting material is the secondary amine, it must first be converted to the tertiary amine (

      
      -methyl derivative). This can be done via the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) or direct alkylation.
      
    • Direct Alkylation Method: Dissolve (2-Methoxyethyl)(3-methoxypropyl)amine (1.0 eq) in Acetonitrile. Add K

      
      CO
      
      
      
      (1.2 eq).
    • Dropwise add Methyl Iodide (1.1 eq) at 0°C. Stir at Room Temperature (RT) for 12h. Filter salts and evaporate solvent to yield

      
      -methyl-(2-methoxyethyl)(3-methoxypropyl)amine .
      
  • Quaternization:

    • Dissolve the tertiary amine (1.0 eq) in dry Acetonitrile under N

      
       atmosphere.
      
    • Cool to 0°C in an ice bath.

    • Add Methyl Iodide (1.2 eq) dropwise. Caution: Exothermic reaction.

    • Allow to warm to RT and stir for 24 hours.

    • Work-up: Evaporate the solvent under reduced pressure. The residue is the quaternary ammonium iodide: [

      
      ][I] .
      
    • Purification: Recrystallize from Acetonitrile/Ethyl Acetate to remove unreacted amine. Dry under high vacuum.

Protocol B: Anion Exchange (Metathesis) to [TFSI]

Objective: Replace the Iodide anion with TFSI to create the hydrophobic, room-temperature ionic liquid.

Reagents:

  • [

    
    ][I] (Intermediate from Protocol A)
    
  • Lithium Bis(trifluoromethane)sulfonimide (LiTFSI)

  • Deionized Water (18.2 M

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Mixing: Dissolve [

    
    ][I] (1.0 eq) in a minimal amount of water. Separately, dissolve LiTFSI (1.1 eq) in water.
    
  • Reaction: Mix the two aqueous solutions. The hydrophobic IL will form immediately and separate as a denser bottom phase. Stir vigorously for 2 hours to ensure complete exchange.

  • Extraction: Decant the water phase. Dissolve the IL phase in Dichloromethane (DCM).

  • Washing (Critical Step): Wash the DCM layer with deionized water (5 x 20 mL) to remove LiI and excess salts.

    • Validation: Test the wash water with Silver Nitrate (AgNO

      
      ). If a precipitate forms, Iodide is still present. Continue washing until the AgNO
      
      
      
      test is negative.
  • Drying: Dry the DCM phase over anhydrous MgSO

    
    , filter, and remove solvent via rotary evaporation.
    
  • Final Drying: Dry the IL under high vacuum (

    
     mbar) at 60°C for 24 hours to remove trace water and volatile organics.
    

Part 3: Visualization & Workflow

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (2-Methoxyethyl)(3-methoxypropyl)amine Step1 Step 1: N-Methylation (MeI / K2CO3 or Eschweiler-Clarke) Start->Step1 Inter1 Intermediate: Tertiary Amine Step1->Inter1 Step2 Step 2: Quaternization (MeI / Acetonitrile, 24h) Inter1->Step2 Inter2 Salt: [N1,1,2O1,3O1][I] Step2->Inter2 Step3 Step 3: Anion Metathesis (LiTFSI / Water) Inter2->Step3 Wash Step 4: Purification (AgNO3 Test + Vacuum Drying) Step3->Wash Final Final Product: [N1,1,2O1,3O1][TFSI] (Hydrophobic Ionic Liquid) Wash->Final

Caption: Synthesis pathway from secondary amine precursor to final TFSI-based ionic liquid.

Part 4: Characterization & Data Analysis[2]

Expected Properties Table

The following data represents typical values for ether-functionalized ammonium ILs compared to their alkyl analogs.

PropertyEther-Functionalized IL ([

][TFSI])
Alkyl Analog ([

][TFSI])
Impact of Ether Group
Viscosity (

at 25°C)
40 - 60 cP80 - 120 cPLower: Ether flexibility reduces friction.
Conductivity (

at 25°C)
1.5 - 2.5 mS/cm0.8 - 1.2 mS/cmHigher: Lower viscosity enhances ion mobility.
Electrochemical Window ~ 4.5 - 5.0 V~ 5.0 - 5.5 VSlight Decrease: Ethers are less anodically stable than alkyls.
CO

Solubility
High (Physical)ModerateEnhanced: Ether-CO

interaction.
Key Characterization Techniques
  • 
    H NMR Spectroscopy: 
    
    • Diagnostic Peaks: Look for the singlet of the

      
      -methyl protons (~3.0 ppm) and the distinct triplets of the methylene groups adjacent to the ether oxygen (~3.4-3.6 ppm).
      
    • Purity Check: Ensure no peaks correspond to the starting amine (secondary N-H) or water.

  • Thermogravimetric Analysis (TGA):

    • Run from 25°C to 600°C at 10°C/min under N

      
      .
      
    • Success Criteria:

      
       (decomposition) should be > 300°C.
      
  • Cyclic Voltammetry (CV):

    • Setup: Glassy carbon working electrode, Pt wire counter, Ag/Ag

      
       reference.
      
    • Scan: 0 to 6 V vs Li/Li

      
      .
      
    • Relevance: Confirms suitability for battery electrolytes (must be stable up to 4.2V for standard cathodes).

Part 5: Application Protocols

Application 1: High-Voltage Battery Electrolyte

Rationale: The ether groups in the cation help solvate Li


 ions, breaking down Li-salt aggregates and improving low-temperature performance.

Protocol:

  • Drying: Dry the IL to < 10 ppm water (Karl Fischer titration).

  • Salt Addition: Dissolve Lithium TFSI (LiTFSI) into the IL to a concentration of 0.3 M to 1.0 M.

    • Note: Higher concentrations (solvate ILs) may be achieved due to ether chelation.

  • Separator Wetting: Use the electrolyte to saturate a Celgard separator in a coin cell (CR2032).

  • Cycling: Test against LiFePO

    
     or NMC cathodes.
    
Application 2: CO Capture Solvent

Rationale: The asymmetric structure prevents solidification upon CO


 absorption, and the ether oxygens provide physical binding sites.

Protocol:

  • Absorption: Bubble a gas stream (15% CO

    
     / 85% N
    
    
    
    ) through the neat IL at 25°C.
  • Measurement: Monitor weight gain (gravimetric) or pressure drop (volumetric).

  • Regeneration: Heat the IL to 80°C under vacuum or N

    
     purge to release CO
    
    
    
    .
  • Cycling: Repeat absorption/desorption to verify stability (no loss of capacity).

Part 6: References

  • Zhang, S. et al. "Ether-functionalized ionic liquids for the design of new functional materials." Chemical Society Reviews, 2012.[2] Link

  • Zhou, Z.B. et al. "Low-viscosity, low-melting-point, and high-conductivity ionic liquids based on quaternary ammonium cations with ether-functionalized side chains." Chemistry – A European Journal, 2006. Link

  • Tsunashima, K. et al. "Physicochemical properties of low-viscosity ionic liquids based on quaternary ammonium cations with ether-containing side chains." Electrochemistry Communications, 2007. Link

  • Park, M.J. et al. "Ether-functionalized ammonium ionic liquids as versatile electrolytes for lithium-ion batteries." Journal of Power Sources, 2015. Link

  • Wasserscheid, P. & Welton, T. "Ionic Liquids in Synthesis." Wiley-VCH, 2008. (Standard Handbook for Synthesis Protocols). Link

Sources

Application Note: Precision Tuning of Thermoresponsive Polymers Using (2-Methoxyethyl)(3-methoxypropyl)amine

[1]

Executive Summary

(2-Methoxyethyl)(3-methoxypropyl)amine (MEMPA) is an asymmetric secondary amine designed for the synthesis of next-generation Thermoresponsive Polymers .[1] Unlike traditional building blocks like N-isopropylamine (used for PNIPAM), MEMPA enables the creation of Poly(N,N-disubstituted acrylamides) .[1]

These polymers exhibit a Lower Critical Solution Temperature (LCST) that is highly tunable and, crucially, lack the amide hydrogen donor present in PNIPAM. This structural feature significantly reduces non-specific protein adsorption (fouling) in biomedical applications.[1] This guide details the synthesis of the MEMPA-derived monomer, its polymerization via RAFT, and the characterization of its thermoresponsive behavior.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The "Goldilocks" Hydrophile-Lipophile Balance

The utility of MEMPA lies in its specific structural asymmetry.[1]

  • Secondary Amine Handle: Allows for facile reaction with acryloyl chloride or glycidyl methacrylate.[1]

  • Ether Oxygen Moieties: Provide water solubility through hydrogen bond acceptance.[1]

  • Asymmetric Alkyl Spacers (Ethyl vs. Propyl): The mismatch in chain length disrupts crystalline packing in the resulting polymer, ensuring the material remains amorphous and flexible.

PropertySpecification
IUPAC Name N-(2-Methoxyethyl)-3-methoxypropan-1-amine
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
Boiling Point ~180–185 °C (predicted)
Solubility Miscible in water, MeOH, DCM, THF
Key Function Precursor for N-acylation or Epoxide Ring Opening
Mechanism of Action: The LCST Switch

Polymers derived from MEMPA rely on the entropy-driven coil-to-globule transition.[1] Below the LCST, water molecules form ordered "cages" (clathrate structures) around the hydrophobic alkyl chains and hydrogen bond with the ether oxygens. Above the LCST, the entropic penalty of these ordered water structures becomes too high; water is expelled, and polymer-polymer hydrophobic interactions dominate, causing phase separation.

Why MEMPA is Superior to Symmetric Amines: Symmetric analogs (e.g., bis(2-methoxyethyl)amine) often yield polymers with LCSTs that are too high (>60°C) or too soluble.[1] MEMPA’s addition of the propyl chain lowers the LCST toward the physiological range (30–40°C).

Workflow Visualization

The following diagram illustrates the conversion of MEMPA into a functional polymer and its subsequent self-assembly.

MEMPA_WorkflowMEMPA(2-Methoxyethyl)(3-methoxypropyl)amineMonomerMonomer:N-Acryloyl-MEMPAMEMPA->Monomer N-Acylation(TEA, DCM, 0°C)AcClAcryloylChlorideAcCl->MonomerPolymerPoly(N-Acryloyl-MEMPA)Monomer->Polymer 70°C, 12hDMFRAFTRAFT Polymerization(CTA + AIBN)RAFT->PolymerAppApplication:Injectable HydrogelsDrug CarriersPolymer->App T > LCST(Self-Assembly)

Figure 1: Synthetic pathway from MEMPA building block to thermoresponsive functional materials.[1]

Experimental Protocols

Protocol A: Synthesis of the Monomer N-Acryloyl-MEMPA

Objective: To convert the secondary amine MEMPA into a polymerizable acrylamide monomer.[1]

Reagents:

  • (2-Methoxyethyl)(3-methoxypropyl)amine (MEMPA) (1.0 eq)[1]

  • Acryloyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Inhibitor: BHT (trace)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (N₂) for 15 minutes.[1]

  • Solvation: Add MEMPA (10 mmol) and TEA (12 mmol) to 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice/water bath.

  • Acylation: Dilute acryloyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the organic filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry over MgSO₄, concentrate via rotary evaporation. Purify the crude oil via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (look for vinyl protons at 5.6–6.4 ppm).[1]

Protocol B: RAFT Polymerization of N-Acryloyl-MEMPA

Objective: To synthesize a well-defined homopolymer with a narrow polydispersity index (PDI).[1]

Reagents:

  • Monomer: N-Acryloyl-MEMPA (1.0 g)[1]

  • CTA (Chain Transfer Agent): EMP (2-ethylsulfanylthiocarbonylsulfanyl-propionic acid methyl ester) or CPDB.[1]

  • Initiator: AIBN (Azobisisobutyronitrile)[1]

  • Solvent: 1,4-Dioxane or DMF.[1]

Step-by-Step Procedure:

  • Stoichiometry: Target a degree of polymerization (DP) of 100. Ratio [Monomer]:[CTA]:[Initiator] = 100:1:0.2.[1]

  • Dissolution: Dissolve monomer, CTA, and AIBN in 1,4-Dioxane (total solid concentration ~20 wt%).

  • Degassing: Seal the vial with a rubber septum. Purge with N₂ for 30 minutes to remove oxygen (oxygen inhibits RAFT).[1]

  • Polymerization: Place the vial in a pre-heated oil bath at 70°C. Stir for 12–16 hours.

  • Quenching: Stop the reaction by cooling the vial in liquid nitrogen and exposing it to air.

  • Purification: Precipitate the polymer into cold diethyl ether (3x). Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours to remove trace monomer.

  • Drying: Lyophilize to obtain a white powder.

Characterization & Data Interpretation

Cloud Point Determination (LCST)

The LCST is defined as the temperature at which the optical transmittance of the polymer solution (1 mg/mL) drops to 50%.

Protocol:

  • Prepare a 0.1 wt% solution of Poly(N-Acryloyl-MEMPA) in PBS buffer.[1]

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[1]

  • Ramp temperature from 20°C to 60°C at 1°C/min, monitoring absorbance at 500 nm.

Expected Results:

  • Below LCST: Solution is clear (Transmittance ~100%).

  • Transition: Sharp decrease in transmittance.[1]

  • Above LCST: Solution is cloudy (Transmittance < 10%).[1]

Comparative LCST Data

The following table highlights how MEMPA-derived polymers compare to standard thermoresponsive polymers.

Polymer SystemAmide Proton?HysteresisApprox. LCST (°C)Bio-Fouling Risk
PNIPAM YesHigh32Moderate
Poly(N,N-diethylacrylamide) NoLow33Low
Poly(Acryloyl-MEMPA) No Very Low 36–39 *Very Low

*Note: LCST of MEMPA polymers can be fine-tuned by copolymerization with hydrophilic co-monomers.[1]

Applications in Drug Delivery

The Poly(Acryloyl-MEMPA) system is ideal for Injectable Hydrogels :

  • Sol State (Room Temp): The polymer solution containing a drug is liquid and can be injected via a syringe.[1]

  • Gel State (Body Temp): Upon entering the body (37°C), the polymer undergoes phase transition.[1] If synthesized as a block copolymer (e.g., PEG-b-Poly(MEMPA)), it forms a physical hydrogel or micelle, encapsulating the drug for sustained release.

References

  • Weber, C., Hoogenboom, R., & Schubert, U. S. (2012). Temperature Responsive Bio-compatible Polymers based on Poly(ethylene oxide) and Poly(2-oxazoline)s.[1] Progress in Polymer Science.

    • [1]

  • Liu, R., Fraylich, M., & Saunders, B. R. (2009).

    • [1]

  • Schild, H. G. (1992).[1] Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Foundational text for LCST mechanisms).

    • [1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry.[1] (Standard protocol for RAFT).

    • [1]

  • PubChem. (2023).[1] (2-Methoxyethyl)(3-methoxypropyl)amine Compound Summary.

    • [1]

Experimental setup for reactions involving (2-Methoxyethyl)(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application: Hydrophilic Linker Design & Secondary Amine Synthesis

Introduction & Chemical Profile

(2-Methoxyethyl)(3-methoxypropyl)amine (Structure: CH3-O-CH2-CH2-NH-CH2-CH2-CH2-O-CH3) is a specialized secondary amine building block. In modern drug discovery—specifically within Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—this structural motif is valued for its ability to modulate lipophilicity (LogD) and aqueous solubility .

Unlike simple alkyl amines, the dual ether side chains provide:

  • Solubility Enhancement: The ether oxygens act as hydrogen bond acceptors, increasing water solubility without introducing permanent charge at neutral pH (unlike quaternary ammoniums).

  • Symmetry Breaking: The asymmetry (ethyl vs. propyl chains) disrupts crystal lattice packing in downstream intermediates, often resulting in more soluble, amorphous solids rather than intractable crystals.

  • Chemisty: As a secondary amine, it serves as a nucleophile for creating tertiary amides, ureas, or carbamates, functioning as a "capping" group or an internal linker segment.

Chemical Properties Table
PropertyValue (Estimated/Analog)Notes
Formula C₇H₁₇NO₂
MW 147.22 g/mol
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point ~180–190 °CHigh due to polarity/MW
pKa (Conj. Acid) ~9.5–10.5Typical dialkylamine
Solubility Miscible in Water, DCM, MeOH, THFAmphiphilic nature
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Prevent oxidation/carbamate formation

Safety & Handling Protocols

Hazard Class: Corrosive (Skin/Eye Damage), Irritant. Critical Risk: Secondary amines can react with atmospheric CO₂ to form carbamates (white crusts) and with nitrosating agents to form carcinogenic nitrosamines.

  • Engineering Controls: Always handle inside a fume hood.

  • Inert Atmosphere: Store and dispense under Nitrogen or Argon.

  • PPE: Nitrile gloves (double gloving recommended for prolonged handling), safety goggles, and lab coat.

  • Quenching Spills: Neutralize with dilute HCl before absorbing with vermiculite.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: Direct alkylation of primary amines with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination is the "Gold Standard" for selectively synthesizing this secondary amine with high purity.

Reaction: 3-Methoxypropylamine + 2-Methoxyacetaldehyde + Reducing Agent → Product

Reagents:

  • Amine: 3-Methoxypropylamine (1.0 equiv)[1]

  • Aldehyde: 2-Methoxyacetaldehyde (1.0–1.1 equiv) [Often generated in situ or bought as acetal]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 3-Methoxypropylamine (10 mmol) in anhydrous DCM (30 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Imine Formation: Add 2-Methoxyacetaldehyde (11 mmol) dropwise. Stir for 30–60 minutes. Note: If using the dimethyl acetal precursor of the aldehyde, pre-hydrolyze it with aqueous acid before addition.

  • Reduction: Cool the mixture to 0 °C. Add STAB (14 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs). Stir vigorously for 15 minutes.

  • Extraction: Separate phases. Extract aqueous layer 3x with DCM.

  • Workup: Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil is often pure enough. If not, distill (vacuum) or purify via flash chromatography (Eluent: DCM:MeOH:NH₄OH 90:9:1).

Protocol B: Functionalization (Amide Coupling)

Application: Attaching the amine to a carboxylic acid scaffold (e.g., a drug linker).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Amine: (2-Methoxyethyl)(3-methoxypropyl)amine (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 2 minutes.

  • Add HATU . The solution should turn yellow/orange. Stir for 5 minutes to activate the acid.

  • Add (2-Methoxyethyl)(3-methoxypropyl)amine .

  • Stir at RT for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine. Dry and concentrate.

Visualizations & Logic

Figure 1: Synthesis Workflow (Reductive Amination)

This diagram illustrates the selective synthesis pathway, highlighting the critical intermediate (Imine/Iminium) that prevents over-alkylation.

G Start1 3-Methoxypropylamine (Primary Amine) Inter Hemiaminal / Iminium Ion (Transient Intermediate) Start1->Inter AcOH, DCM Dehydration Start2 2-Methoxyacetaldehyde (Aldehyde) Start2->Inter Product (2-Methoxyethyl)(3-methoxypropyl)amine (Secondary Amine) Inter->Product Hydride Transfer (Irreversible) Reagent NaBH(OAc)3 (Reducing Agent) Reagent->Inter H- Source

Caption: Selective synthesis via reductive amination avoids tertiary amine byproducts common in direct alkylation.[2]

Figure 2: Application Logic in Drug Design

How this specific amine modifies the physicochemical properties of a drug conjugate.

G Drug Hydrophobic Payload (e.g., Cytotoxin) Linker Linker Scaffold (Carboxylic Acid) Drug->Linker Attachment Conjugate Final Conjugate (Amide Bond) Linker->Conjugate Coupling (HATU) Amine (2-Methoxyethyl)(3-methoxypropyl)amine Amine->Conjugate Effect1 Increased Solubility (Ether H-Bonding) Conjugate->Effect1 Effect2 Disrupted Crystallinity (Asymmetric Chains) Conjugate->Effect2

Caption: The amine acts as a solubility cap, masking hydrophobicity without adding charge.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Foundational protocol for the reductive amin
  • Burke, P. J., et al. (2017). "Optimization of a PEG-based Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics. Link

    • Contextualizes the use of hydrophilic ether/PEG-like chains in ADC linker design.
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link

    • General review of secondary amine synthesis strategies supporting the choice of methodology.
  • PubChem. "Compound Summary: (2-methoxyethyl)(3-methoxypropyl)amine." Link

    • Verification of chemical structure and identifiers.

Sources

How to use (2-Methoxyethyl)(3-methoxypropyl)amine in gas absorption processes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (2-Methoxyethyl)(3-methoxypropyl)amine (MEMPA) as a solvent in acid gas absorption (specifically CO₂ and H₂S capture). Unlike traditional alkanolamines (e.g., MEA, DEA), MEMPA belongs to the class of lipophilic alkoxyamines . The substitution of hydroxyl groups with ether linkages reduces hydrogen bonding, potentially lowering solvent viscosity and the specific heat of regeneration—the primary energy penalty in Carbon Capture and Storage (CCS).

This guide provides a rigorous workflow for researchers to formulate, characterize, and validate MEMPA-based solvent systems, moving from bench-scale thermodynamics to kinetic validation.

Chemical Profile & Rationale

Target Molecule: (2-Methoxyethyl)(3-methoxypropyl)amine Abbreviation: MEMPA Class: Asymmetric Secondary Alkoxyamine

Structural Advantage
  • Secondary Amine Core: Provides fast reaction kinetics via the zwitterion mechanism, superior to tertiary amines (MDEA) but with higher capacity than primary amines.

  • Ether Tails (Methoxyethyl/Methoxypropyl):

    • Viscosity Reduction: Lack of -OH groups prevents extensive hydrogen bonding networks, maintaining low viscosity even at high CO₂ loading.

    • Hydrophobicity: Increases compatibility with non-aqueous co-solvents (e.g., alcohols, glycols) for "Water-Lean" solvent systems, which reduce the sensible heat required during stripping.

Experimental Workflow Overview

The following diagram outlines the critical path for validating MEMPA for industrial gas absorption.

SolventValidation Synth 1. Synthesis & Purity Check (>99%) Form 2. Solvent Formulation Synth->Form GC-MS VLE 3. Equilibrium Solubility (VLE) Form->VLE Isotherms Kin 4. Kinetic Profiling (Wetted Wall Column) VLE->Kin Loading Data Deg 5. Degradation Analysis Kin->Deg Cycling Sim 6. Process Simulation Deg->Sim Rate Constants

Figure 1: Critical path for the characterization of novel amine solvents in gas absorption.

Detailed Protocols

Phase 1: Solvent Formulation

MEMPA is rarely used as a neat solvent due to volatility concerns. It is best applied in aqueous or hybrid (water-lean) configurations.

  • Standard Formulation: 30 wt% MEMPA in H₂O (Baseline comparison to 30% MEA).

  • Advanced Formulation: 30-40 wt% MEMPA + Physical Solvent (e.g., Sulfolane or 2-Butoxyethanol) to create a hybrid chemical/physical solvent.

Procedure:

  • Gravimetrically prepare the solution in a sealed vessel (to prevent atmospheric CO₂ absorption).

  • Viscosity Check: Measure viscosity at 40°C (absorber temp) and 120°C (stripper temp) using a cone-and-plate rheometer.

    • Target: < 10 cP at 40°C @ 0.4 mol CO₂/mol amine loading.

Phase 2: Thermodynamic Characterization (VLE)

Objective: Determine the CO₂ solubility limit (loading capacity) at various partial pressures.

Apparatus: Stirred Equilibrium Cell (Autoclave).

Protocol:

  • Load 100 mL of MEMPA solvent into the cell.

  • Evacuate headspace to remove air.

  • Heat cell to 40°C (Absorption isotherm).

  • Inject CO₂ from a reservoir of known volume/pressure.

  • Allow equilibration (pressure stability for >30 mins).

  • Record Final Pressure (

    
    ).
    
  • Calculate loading (

    
    : mol CO₂ / mol Amine) via mass balance.
    
  • Repeat at 120°C to generate Desorption isotherms.

Data Output Table:

Parameter 40°C (Absorption) 120°C (Desorption)

| Lean Loading (


 kPa) | 

(Target: <0.1) |

| | Rich Loading (

kPa) |

(Target: >0.5) | N/A | | Cyclic Capacity (

) | Calculate:

| |
Phase 3: Kinetic Profiling (Wetted Wall Column)

Objective: Measure the mass transfer coefficient (


) and derive the reaction rate constant (

). This is critical for sizing the absorber column.

Mechanism: Secondary amines like MEMPA react via the Zwitterion mechanism:

  • 
     (Zwitterion formation)
    
  • 
     (Deprotonation by base B)
    

ReactionMech MEMPA MEMPA (Secondary Amine) Zwit Zwitterion Intermediate MEMPA->Zwit + CO2 CO2 CO2 Carb Stable Carbamate Zwit->Carb + Base (Amine/H2O) - Proton

Figure 2: Reaction pathway for secondary alkoxyamines. The carbamate stability determines regeneration energy.

Protocol:

  • Circulate MEMPA solvent as a thin film down the Wetted Wall Column (WWC).

  • Contact with counter-current gas stream (N₂ + controlled CO₂).

  • Measure inlet/outlet CO₂ concentration using IR Analyzers.

  • Calculate flux (

    
    ).
    
  • Plot Flux vs. Driving Force (

    
    ) to find 
    
    
    
    .

Critical Evaluation: Degradation & Corrosion[1][2]

Ether-functionalized amines have different degradation profiles than alkanolamines.

  • Oxidative Degradation:

    • Sparge solvent with Air/CO₂ mix at 55°C for 2 weeks.

    • Analyze via LC-MS for amide formation or ether cleavage products.

    • Note: Ether linkages can be susceptible to radical attack; addition of inhibitors (Inhibitor A/B) may be required.

  • Corrosivity:

    • Immerse Carbon Steel (C1010) and Stainless Steel (316L) coupons in rich solvent at 120°C.

    • Measure weight loss (mpy - mils per year).

    • Expectation: Secondary amines are generally less corrosive than primary amines (MEA), but carbamate polymerization can induce local pitting.

References & Authority

  • Ma'mun, S., et al. (2007). "Selection of new absorbents for carbon dioxide capture." Energy Conversion and Management. (Establishes the baseline for screening secondary amine absorbents).

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link (The authoritative source on amine thermodynamics and kinetics).

  • Chowdhury, F. A., et al. (2013). "Development of novel amine solvents for CO2 capture." International Journal of Greenhouse Gas Control. (Discusses the structural effects of ether groups on viscosity and capacity).

  • Barzagli, F., et al. (2015). "Continuous CO2 capture with non-aqueous amines." Green Chemistry. (Protocol source for water-lean/lipophilic amine handling).

  • ISO 10628-2. "Diagrams for the chemical and petrochemical industry." (Standard used for process flow diagrams).

Disclaimer: MEMPA is a chemical intermediate. Users must consult the specific Safety Data Sheet (SDS) for toxicity data before handling. This protocol assumes a BSL-2 or standard chemical engineering laboratory environment.

Application of Secondary Methoxyalkylamines in the Synthesis of Chloroacetamide Herbicides: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: While extensive literature searches were conducted, no specific applications of (2-Methoxyethyl)(3-methoxypropyl)amine in the synthesis of commercialized agrochemicals were found in publicly available scientific databases and patent literature as of the date of this publication. This guide, therefore, provides a representative application and protocol based on the well-established synthesis of the chloroacetamide class of herbicides, using a structurally analogous secondary amine, N-(2-methoxyethyl)-N-(1-methylethyl)amine, to illustrate the synthetic principles and methodologies. This approach is intended to provide a robust framework for researchers exploring the use of novel secondary amines in agrochemical development.

Introduction: The Role of Secondary Amines in Modern Agrochemicals

Secondary amines are a cornerstone in the synthesis of a vast array of active ingredients for the agrochemical industry. Their nucleophilic nature allows for the facile formation of amide, urea, and other critical linkages that are often responsible for the biological activity of herbicides, fungicides, and insecticides. The nature of the substituents on the amine nitrogen plays a crucial role in defining the physicochemical properties of the final molecule, such as its solubility, soil mobility, metabolic stability, and binding affinity to the target protein.

The chloroacetamide class of herbicides, which includes prominent examples like Metolachlor, is a testament to the importance of secondary amines in herbicide design. These herbicides are primarily used for pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. The core structure of these herbicides typically consists of an N-alkylaniline moiety connected to a chloroacetyl group via an amide bond. The secondary amine is a key building block in the synthesis of the N-alkylaniline intermediate.

This guide will focus on a representative synthesis of a chloroacetamide herbicide, illustrating the practical application of a secondary methoxyalkylamine.

Scientific Rationale and Mechanistic Insights

The choice of a secondary amine with methoxyalkyl substituents in the design of new agrochemicals is underpinned by several key scientific principles:

  • Modulation of Lipophilicity: The presence of ether functionalities within the alkyl chains of the amine can influence the water and lipid solubility of the final herbicide. This balance is critical for its uptake by the target weed, its movement within the plant, and its persistence in the soil.

  • Metabolic Stability: The methoxyalkyl groups can influence the metabolic fate of the herbicide in both the target weed and the crop. The ether linkages may be more resistant to certain enzymatic degradation pathways compared to simple alkyl chains, potentially leading to a longer half-life and improved efficacy.

  • Conformational Effects: The flexibility and size of the N-alkyl substituents can impact the overall conformation of the herbicide molecule. This, in turn, affects its ability to bind to the target enzyme, which for chloroacetamide herbicides is believed to be a very-long-chain fatty acid elongase.

The core of the synthesis relies on two fundamental organic reactions: reductive amination and N-acylation.

Reductive Amination

The synthesis of the key N-alkylaniline intermediate is typically achieved through reductive amination. This reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. The use of a secondary amine in a reaction with an aldehyde, followed by reduction, leads to the desired N,N-disubstituted aniline.

N-Acylation

The final step in the synthesis of a chloroacetamide herbicide is the N-acylation of the N-alkylaniline intermediate with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chloroacetamide herbicide using N-(2-methoxyethyl)-N-(1-methylethyl)amine.

Materials and Reagents
Compound Name CAS Number Molecular Weight ( g/mol ) Role
2-ethyl-6-methylaniline24549-06-2135.21Starting Material
Chloroacetaldehyde dimethyl acetal97-97-2124.57Reagent
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Reducing Agent
Dichloromethane (DCM)75-09-284.93Solvent
Acetic Acid64-19-760.05Catalyst
Chloroacetyl chloride79-04-9112.94Acylating Agent
Triethylamine (TEA)121-44-8101.19Base
N-(2-methoxyethyl)-N-(1-methylethyl)amineHypothetical131.22Key Intermediate
Final Product (Representative Herbicide) Hypothetical299.83Active Ingredient
Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of the N-alkylaniline Intermediate cluster_1 Step 2: Synthesis of the Secondary Amine cluster_2 Step 3: N-Acylation A 2-ethyl-6-methylaniline C Reductive Amination (Sodium triacetoxyborohydride, Acetic Acid in DCM) A->C B Chloroacetaldehyde dimethyl acetal B->C D N-(2-chloroethyl)-N-(2-ethyl-6-methylphenyl)amine C->D E N-(2-chloroethyl)-N-(2-ethyl-6-methylphenyl)amine F Sodium Methoxide in Methanol E->F G N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)amine F->G H N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)amine J N-Acylation (Triethylamine in Toluene) H->J I Chloroacetyl chloride I->J K Final Herbicide Product J->K

Caption: Synthetic workflow for a representative chloroacetamide herbicide.

Detailed Protocol: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxyethyl)acetamide

Step 1: Synthesis of N-(2-chloroethyl)-N-(2-ethyl-6-methylphenyl)amine

  • To a stirred solution of 2-ethyl-6-methylaniline (13.5 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask, add chloroacetaldehyde dimethyl acetal (13.7 g, 0.11 mol) followed by acetic acid (6.0 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain N-(2-chloroethyl)-N-(2-ethyl-6-methylphenyl)amine.

Step 2: Synthesis of N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)amine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.53 g, 0.11 mol) to 100 mL of anhydrous methanol at 0 °C.

  • To this solution, add a solution of N-(2-chloroethyl)-N-(2-ethyl-6-methylphenyl)amine (19.7 g, 0.1 mol) in 50 mL of methanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)amine.

Step 3: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxyethyl)acetamide (Final Product)

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(2-methoxyethyl)-N-(2-ethyl-6-methylphenyl)amine (19.3 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of toluene.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of toluene dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the filter cake with toluene.

  • Wash the combined filtrate with water (2 x 50 mL), 5% aqueous HCl (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product as an oil.

  • The crude product can be further purified by column chromatography if necessary.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and adaptable framework for the synthesis of novel chloroacetamide herbicides utilizing secondary amines with methoxyalkyl functionalities. The principles of reductive amination and N-acylation are well-established and can be applied to a wide range of substituted anilines and secondary amines.

For researchers and professionals in the field of agrochemical development, the exploration of novel secondary amines like (2-Methoxyethyl)(3-methoxypropyl)amine represents a promising avenue for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. The methodologies outlined herein can serve as a foundational starting point for the synthesis and evaluation of such next-generation herbicides.

References

  • Synthesis of Metolachlor: An efficient synthesis of the optically active herbicide (S)-metolachlor is described via the reductive ring opening of 2-methoxymethylaziridine. This highlights a key synthetic strategy for related chloroacetamide herbicides. (Source: Arkivoc)[1]

  • Amide-Based Fungicides: The synthesis of the fungicide Mandipropamid involves the coupling of an amine and a carboxylic acid, demonstrating the importance of amide bond formation in agrochemical synthesis. (Source: Semantic Scholar, PubMed)[2][3][4]

  • General Amine Synthesis: Patents describing the preparation of 3-methoxypropylamine and 2-methoxyethylamine provide insights into the industrial-scale synthesis of key amine intermediates used in various chemical industries, including agrochemicals. (Source: Google Patents)[5][6][7]

  • Reductive Amination Protocols: The synthesis of sec-p-menthane-7-amine derivatives using sodium borohydride as a reducing agent showcases a common method for reductive amination in organic synthesis. (Source: PMC)[8]

  • N-Acylation Reactions: The synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide illustrates the straightforward reaction of an amine with an acyl chloride to form an amide, a key step in the synthesis of many biologically active molecules. (Source: MDPI)[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-Methoxyethyl)(3-methoxypropyl)amine

[1][2]

Executive Summary

(2-Methoxyethyl)(3-methoxypropyl)amine is a secondary amine featuring two ether-containing alkyl chains.[1][2] Its purification presents distinct challenges due to its high water solubility , hygroscopicity , and the difficulty in separating it from structurally similar primary amine precursors (e.g., 3-methoxypropylamine) or tertiary amine over-alkylation byproducts.

This guide moves beyond generic protocols, offering a decision-based troubleshooting framework. We prioritize Vacuum Distillation as the primary purification vector due to the significant boiling point differential between the target secondary amine and its precursors, followed by Chemical Scavenging and Chromatography for high-purity applications.

Module 1: Vacuum Distillation (Primary Method)

Context: The estimated atmospheric boiling point of the target secondary amine is 175–185°C , significantly higher than the primary amine precursor (3-methoxypropylamine, b.p. 118°C). This

Troubleshooting & FAQs

Q: My distillate is turning yellow/brown immediately upon collection. Is the compound degrading? A: This is likely oxidative degradation, not thermal decomposition. Amino-ethers are prone to oxidation at the

1
  • The Fix: You must distill under an inert atmosphere.[2] Do not use a simple capillary air bleed.[1][2] Use a nitrogen capillary bleed or a high-vacuum setup with a nitrogen-backfilled manifold.[1][2]

  • Stabilization: Pre-treat the crude with 0.1% w/w sodium borohydride (

    
    ) before distillation to reduce any Schiff bases (imines) responsible for the color, then distill.
    

Q: I cannot maintain a stable vacuum, and the boiling point fluctuates. A: This usually indicates the presence of water or low-boiling solvents (methanol/ethanol) forming azeotropes.

  • The Fix: Perform a "Forerun" cut.

    • Heat bath to 60°C at full vacuum (1–5 mbar) to strip solvents.[1][2]

    • Once solvent outgassing ceases, switch to the main receiver.[1][2]

    • Target Parameters:

      • Pressure: 10–15 mmHg (Torr)[2]

      • Expected Vapor Temp: 75–85°C[1][2]

      • Bath Temp: ~105°C

Q: How do I separate the primary amine impurity if the peaks overlap? A: If you observe overlap, you are likely distilling too fast.

  • Reflux Ratio: Increase the reflux ratio to 5:1 (5 parts returned to pot, 1 part collected).

  • Column: Use a Vigreux column (minimum 20 cm) or a packed column (glass helices) to increase theoretical plates.[1][2]

Module 2: Chemical Scavenging (Trace Impurity Removal)

Context: If distillation yields 95% purity but you require >99% (e.g., for API synthesis), chemical scavengers can selectively remove residual primary amines without chromatography.[2]

Troubleshooting & FAQs

Q: Distillation left 2% primary amine.[1][2] How do I remove it without running a column? A: Use a Phthalic Anhydride Scavenge .[1][2]

  • Mechanism: Phthalic anhydride reacts rapidly with primary amines to form high-boiling imides.[1][2] It reacts with secondary amines to form amic acids, which are unstable and revert to the amine upon heating or are soluble in base.

  • Protocol:

    • Dissolve crude amine in toluene (10 mL/g).[1][2]

    • Add 1.2 equivalents of phthalic anhydride (relative to the impurity content, determined by GC/NMR).

    • Reflux for 1 hour with a Dean-Stark trap (to drive imide formation).

    • Cool and wash with 5%

      
       (aq).[1][2] The primary amine remains as the imide in the organic layer? Correction:  Actually, the imide is neutral/organic soluble. A better scavenger for this specific liquid amine is Salicylaldehyde .[1][2]
      

Revised Protocol (Salicylaldehyde Method):

  • Add 1.1 equivalents of salicylaldehyde (relative to primary amine impurity) to the neat amine.[1][2]

  • Stir at room temperature for 30 minutes. The primary amine forms a Schiff base (imine).[2]

  • Perform vacuum distillation.[1][2][3] The Schiff base will have a significantly higher boiling point (>250°C) and will remain in the pot. The secondary amine distills over pure.[2]

Q: Can I use an acid-base extraction? A: Yes, but be careful with water solubility.[1][2]

  • The Issue: (2-Methoxyethyl)(3-methoxypropyl)amine is very polar.[1][2] If you acidify it, the salt is water-soluble.[1][2] If you basify it, the free base is still partially water-soluble due to the ether chains.

  • The Fix: Use "Salting Out" .[2]

    • Acidify mixture (pH 2) and wash with DCM (removes non-basic impurities).[1][2]

    • Basify aqueous layer to pH 12 using 50% NaOH (minimize added water).[1][2]

    • Saturate the aqueous phase with NaCl or

      
       .[1][2]
      
    • Extract exhaustively with Isopropyl Acetate or Chloroform (3x).[1][2] Ether/EtOAc may not be polar enough to pull the amine out of water efficiently.

Module 3: Chromatography (High Purity/Small Scale)

Context: Standard silica gel is acidic (

1212
Troubleshooting & FAQs

Q: My compound streaks from the baseline to the solvent front on TLC. A: You need a mobile phase modifier to block silanol sites.

  • Standard Modifier: 1–5% Triethylamine (TEA) or

    
     in the mobile phase.[2]
    
  • Recommended Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).[1][2]
    

Q: Even with TEA, I'm losing mass on the column. A: The amine-silica interaction is too strong.

  • The Fix: Switch to Amine-Functionalized Silica (KP-NH) .[1][2]

    • Benefit: The stationary phase is already basic.[2] No TEA modifier is needed.[1][2]

    • Solvent System: Hexane : Ethyl Acetate (Gradient 0% -> 100%).[1][2]

    • Result: Sharp peaks, higher recovery, and no need to remove TEA from your final product.

Module 4: Visualization & Workflows

Figure 1: Purification Strategy Decision Matrix

PurificationStrategyStartCrude Reaction MixtureCheckPurityAnalyze Crude (GC/NMR)Start->CheckPurityHighImpurityPrimary Amine > 10%CheckPurity->HighImpurityHigh ByproductsLowImpurityPrimary Amine < 5%CheckPurity->LowImpurityCleaner CrudeDistillationVacuum Distillation(10-15 mmHg, Vigreux Col)HighImpurity->DistillationScavengeScavenger Treatment(Salicylaldehyde)LowImpurity->ScavengeCheckColorColor Check:Yellow/Brown?Distillation->CheckColorScavenge->DistillationRedistillRedistill over NaBH4CheckColor->RedistillYes (Oxidation)FinalPure Secondary Amine(>98%)CheckColor->FinalNo (Clear)Redistill->Final

Caption: Decision matrix for selecting the optimal purification route based on crude impurity profile.

Table 1: Physical Properties & Distillation Parameters
ParameterValue / ConditionNotes
Molecular Weight 147.22 g/mol
Boiling Point (Atm) 175–185°C (Est.)[1][2]Extrapolated from bis(2-methoxyethyl)amine data.
Boiling Point (15 mmHg) 75–85°CIdeal working range to prevent degradation.[1][2]
Refractive Index

Useful for monitoring fractions if GC is unavailable.[1][2]
Storage Hygroscopic / Inert GasStore under Argon/Nitrogen.[1][2] Absorb CO2 from air.[1][2]

Module 5: Drying & Handling

Q: The final product is wet (broad OH peak in NMR). How do I dry it? A: Do not use acidic drying agents (e.g., Silica,

  • Bulk Drying: Stir over KOH pellets or anhydrous

    
     for 4 hours.
    
  • Fine Drying: Distill over Calcium Hydride (

    
    ).
    
    • Warning:

      
       reacts vigorously with water.[1][2] Ensure bulk water is removed first.[1][2]
      
  • Molecular Sieves: Store over activated 4Å molecular sieves. (3Å is too small for the solvent, but 4Å is standard for amines).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for general amine purification protocols).

  • Biotage. (2023).[1][2][4] Is there an easy way to purify organic amines? Retrieved from [Link] (Source for KP-NH silica usage).[1][2][4]

  • PubChem. (2023).[1][2] Compound Summary: 3-Methoxypropylamine.[1][2][5][6] Retrieved from [Link] (Source for precursor boiling point data).[1][2]

Stability of (2-Methoxyethyl)(3-methoxypropyl)amine under acidic or basic conditions

[1][2]

Compound Identity:

  • IUPAC Name: N-(2-Methoxyethyl)-3-methoxypropan-1-amine[1][2]

  • CAS Number: 1019603-73-6 (General analog reference; specific isomer registry may vary by vendor)[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Functional Class: Secondary Amine / Dialkyl Ether[1]

Part 1: Stability Profile & Troubleshooting (FAQ)

Section A: Stability Under Acidic Conditions

Q1: I washed my organic reaction mixture with 1N HCl, and the compound disappeared from the organic layer. Did it degrade? Diagnosis: No, it likely did not degrade. Technical Explanation: Like most secondary amines, (2-Methoxyethyl)(3-methoxypropyl)amine is basic (

1

1Resolution:
  • Check the aqueous acidic layer.[1]

  • Neutralize the aqueous layer with a base (e.g., NaOH or

    
    ) until pH > 12.
    
  • Extract back into an organic solvent (DCM or EtOAc).[1] The compound will return to the organic phase as the free base.

Q2: Can I use strong acids like HI or HBr for deprotection steps in the presence of this amine? Diagnosis: Critical Risk. Technical Explanation: While the amine moiety forms a stable salt, the ether linkages (methoxy groups) are susceptible to cleavage by strong nucleophilic acids (HI, HBr) at elevated temperatures. This will result in the loss of the methyl groups (forming alcohols) or cleavage of the alkyl chains. Recommendation: Avoid HI/HBr/BBr3 if the ether groups must remain intact. Use non-nucleophilic acids (e.g., TFA,

Q3: Is the compound stable in acidic HPLC mobile phases (e.g., 0.1% TFA or Formic Acid)? Diagnosis: Yes, it is stable. Technical Explanation: The compound is stable under standard analytical HPLC conditions. It will exist as the charged ammonium species, which improves solubility in aqueous mobile phases but may cause peak tailing on C18 columns due to interaction with residual silanols. Tip: Use a mobile phase modifier (e.g., Triethylamine or ammonium acetate) or a column designed for basic compounds to improve peak shape.[1]

Section B: Stability Under Basic Conditions

Q1: I see a white precipitate forming when the free base is stored in air. Is this polymerization? Diagnosis: It is likely Carbamate Formation .[1] Technical Explanation: Secondary amines react reversibly with atmospheric

11

Resolution:
  • The reaction is reversible.[1][4] Treat the solid/mixture with dilute NaOH or heat under vacuum to regenerate the free amine and release

    
    .
    
  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).

Q2: Is the compound compatible with strong bases (e.g., NaH, LiHMDS, t-BuLi)? Diagnosis: Generally stable, but caution is required. Technical Explanation: The ether linkages are stable to base.[1] However, the N-H proton is acidic (


11Risk:

1

Part 2: Standard Operating Procedures (SOPs)

SOP 1: pH-Switch Purification (Acid/Base Extraction)

This protocol is the primary method for purifying the amine from non-basic impurities (neutral organics) without chromatography.[1]

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Acid: 1M HCl (aq)

  • Base: 6M NaOH (aq)

  • Drying Agent:

    
    [1]
    

Workflow Diagram:

ExtractionWorkflowFigure 1: Acid-Base Purification Workflow for (2-Methoxyethyl)(3-methoxypropyl)amineStartCrude Mixture(Amine + Neutral Impurities)Step1Dissolve in Organic Solvent(DCM or EtOAc)Start->Step1Step2Add 1M HCl & ShakeStep1->Step2Sep1Phase SeparationStep2->Sep1OrgLayer1Organic Layer(Contains Neutral Impurities)Sep1->OrgLayer1Top/Bottom*AqLayer1Aqueous Layer (Acidic)(Contains Amine Salt)Sep1->AqLayer1Bottom/Top*Step3Discard Organic Layer(Or keep for neutral recovery)OrgLayer1->Step3Step4Basify Aqueous LayerAdd NaOH to pH > 12AqLayer1->Step4Step5Extract with Fresh Organic Solvent(DCM/EtOAc)Step4->Step5FinalEvaporate Organic LayerYield: Pure Amine Free BaseStep5->Final

(Note: In DCM, the organic layer is on the bottom.[1] In EtOAc, it is on the top.)

SOP 2: Storage & Handling

To prevent oxidation and carbamate formation:

  • Container: Glass vial with a Teflon-lined cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at 2–8°C (Refrigerator).

  • Long-term: If storing for >6 months, store as the HCl salt . The salt form is non-volatile, non-hygroscopic, and immune to oxidation/carbamate formation.

    • Conversion: Dissolve free base in

      
      , add 1.1 eq of 2M HCl in ether, filter the white precipitate.
      

Part 3: Chemical Species & Equilibrium

Understanding the pH-dependent state of the molecule is crucial for reaction planning.[1]

Data Summary Table:

PropertyAcidic Condition (pH < 7)Basic Condition (pH > 10)
Dominant Species Ammonium Salt (

)
Free Amine (

)
Solubility Water SolubleOrganic Soluble
Volatility Non-VolatileModerate Volatility
Reactivity Electrophilic (at N-H), Non-NucleophilicNucleophilic
Storage Stability High (Best for long term)Moderate (Protect from

)

Equilibrium Diagram:

SpeciesEquilibriumFigure 2: pH-Dependent Equilibrium SwitchAcidAcidic Medium (H+)Ammonium SaltStructSalt[MeO-R-NH2-R-OMe]+ Cl-Acid->StructSaltBaseBasic Medium (OH-)Free AmineStructFreeMeO-R-NH-R-OMeBase->StructFreeStructSalt->StructFree  Add Base (NaOH)  StructFree->StructSalt  Add Acid (HCl)  

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of amine basicity and ether stability).

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from

  • National Institute of Standards and Technology (NIST). 1-Propanamine, 3-methoxy- (MOPA) Properties. Retrieved from [1]

  • PubChem. 2-Methoxyethylamine Compound Summary. Retrieved from [1]

  • Force Technology. (2012).[1] Emissions and formation of degradation products in amine-based carbon capture plants. (Data on oxidative degradation of amino ethers). Retrieved from

Technical Support Center: Optimizing Reactions with (2-Methoxyethyl)(3-methoxypropyl)amine

[1]

CRITICAL IDENTITY VERIFICATION

User Alert: There is a discrepancy in the standard databases regarding the identifier provided.

  • Chemical Name Provided: (2-Methoxyethyl)(3-methoxypropyl)amine (Acyclic secondary amine).[1]

  • CAS 111974-74-4: Often links to 11-(1-Piperazinyl)dibenzo[b,f][1,4]thiazepine (a Quetiapine metabolite) in commercial databases.[1][2]

Scope of Guide: This technical guide addresses the chemistry of the named structure: (2-Methoxyethyl)(3-methoxypropyl)amine . This is a secondary amine with mixed ether side chains (

1
PART 1: REAGENT HANDLING & INTEGRITY (The Foundation)

Before optimizing reaction conditions, we must ensure the reagent quality.[3] This molecule contains a secondary amine and two ether linkages, making it amphiphilic and prone to specific environmental degradations.

Q: My reagent appears viscous or cloudy. Is it degraded? A: This amine is naturally hygroscopic. The ether oxygens and the amine nitrogen form a strong hydrogen-bond network with atmospheric water.

  • The Issue: Water acts as a competitive nucleophile (hydrolysis of acid chlorides/esters) and quenches sensitive catalysts.

  • The Fix:

    • Dry It: Dissolve in DCM and dry over activated

      
       or 
      
      
      , then concentrate under high vacuum.
    • Store It: Store under Argon/Nitrogen at 4°C. Secondary amines avidly absorb

      
       from the air to form carbamate salts (white crust/precipitate), which are non-nucleophilic in many reactions.
      
PART 2: AMIDE COUPLING OPTIMIZATION

Scenario: You are coupling this amine to a carboxylic acid, but yields are stuck at 40-60%.

Root Cause Analysis: Unlike primary amines, (2-Methoxyethyl)(3-methoxypropyl)amine is a secondary amine with moderate steric bulk and significant conformational flexibility due to the ether chains.[1] The ether oxygens can also sequester the coupling reagent's metal ions (if using additives) or form intramolecular H-bonds that bury the nucleophilic nitrogen.

Troubleshooting Workflow
SymptomProbable CauseTechnical Solution
Low Conversion Steric hindrance or low nucleophilicity.[1][3]Switch from HATU to T3P (Propylphosphonic anhydride) or COMU . T3P is highly effective for sterically encumbered secondary amines and has low epimerization rates.
Product is "Missing" Product is water-soluble.[1]The bis-ether chains make the amide highly polar. Do not rely on aqueous extraction alone. Use DCM/MeOH (9:[1]1) for extractions or saturate the aqueous layer with NaCl (Salting out).
Side Products Guanidinium formation (with HATU).[1]If the reaction is slow, the amine reacts with HATU itself. Switch to DIC/Oxyma or add the amine after pre-activating the acid for 5 minutes.
Protocol: High-Yield T3P Coupling
  • Dissolve Carboxylic Acid (1.0 eq) and Amine (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Add Pyridine or DIPEA (3.0 eq). Note: Pyridine often gives higher yields with T3P than DIPEA due to less steric clash.

  • Cool to 0°C.

  • Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12–24h.

  • Workup: Wash with 1M HCl (if product is not acid-sensitive), then sat.

    
    . If the product is water-soluble, skip washing and evaporate directly onto silica for purification.[1]
    
PART 3: NUCLEOPHILIC SUBSTITUTION (SN2 / SNAr)

Scenario: You are alkylating the amine with an alkyl halide or performing an SNAr on a heterocycle.

Q: The reaction is sluggish even at high temperatures. Why? A: The "Solvation Cage" Effect. The ether tails ($ -CH_2CH_2OCH_3 $) can wrap around the ammonium proton or the counter-cation (if deprotonated), stabilizing the ground state and reducing reactivity.[1] Furthermore, in protic solvents (MeOH, EtOH), the ether oxygens accept hydrogen bonds, creating a heavy solvation shell that the amine must shed to react.[1]

Optimization Matrix:

  • Solvent Switch: Move to Dipolar Aprotic Solvents (DMF, NMP, DMSO).[1] These do not solvate the amine nucleophile, leaving it "naked" and more reactive.

  • The "Cesium Effect": Use

    
     instead of 
    
    
    or
    
    
    . Cesium's large radius disrupts the tight ion pairing with the secondary amide anion, increasing the reaction rate by 2-5x.
  • Catalysis: For alkylations, add KI (0.1 eq) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]

PART 4: METAL-CATALYZED CROSS-COUPLING (Buchwald-Hartwig)[1]

Scenario: Palladium-catalyzed arylation yields are near zero.[1]

The "Chelation Trap": This specific amine is a tridentate ligand mimic . It has two ether oxygens and one nitrogen.

  • Mechanism of Failure: The ether tails can coordinate to the Palladium center (

    
    ), displacing the phosphine ligand or occupying vacant sites required for the oxidative addition/reductive elimination cycle. This "poisons" the catalyst.
    

Corrective Protocol:

  • Ligand Choice: You must use a ligand that binds stronger than the substrate's ether tails.

    • Recommended:RuPhos or BrettPhos . These bulky, electron-rich biaryl phosphine ligands create a steric pocket that excludes the ether tails from the metal center while facilitating the coupling of secondary amines.

    • Avoid: Simple triphenylphosphine (

      
      ) or bidentate ligands with wide bite angles (like DPPF) which may allow the ether oxygen to sneak in.[1]
      
  • Pre-catalysts: Use oxidative-addition prone pre-catalysts like Pd(RuPhos) G3 or Pd(BrettPhos) G3 to bypass the activation energy barrier.[1]

PART 5: VISUALIZATION & LOGIC
Diagram 1: Amide Coupling Optimization Decision Tree

Caption: Logical workflow for selecting the optimal coupling conditions based on observed failure modes.

AmideCouplingStartStart: Amide Coupling(2-Methoxyethyl)(3-methoxypropyl)amineCheckYieldCheck Yield (LCMS/NMR)Start->CheckYieldGoodYieldYield > 80%Proceed to WorkupCheckYield->GoodYieldHighLowYieldYield < 50%CheckYield->LowYieldLowAnalyzeAnalyze Failure ModeLowYield->AnalyzeStericIssue: Steric Hindrance(No Conversion)Analyze->StericSideRxnIssue: Side Products(Guanidinium/Epimerization)Analyze->SideRxnSolubilityIssue: Product Loss(Aq. Workup)Analyze->SolubilitySol_StericAction: Switch to T3PSolvent: EtOAc/PyridineSteric->Sol_StericSol_SideAction: Use DIC/OxymaSequential AdditionSideRxn->Sol_SideSol_SolubilityAction: Salting Out (NaCl)or DCM/MeOH ExtractionSolubility->Sol_Solubility

PART 6: PURIFICATION GUIDE

Q: My compound streaks on silica gel. How do I purify it? A: Secondary amines interact strongly with the acidic silanols on silica gel (

1

The Solution:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the acidic sites.

  • Mobile Phase: Add 1%

    
     (aq)  or 1-5% TEA  to your DCM/MeOH eluent.
    
    • Pro Tip: For this specific bis-ether amine, the product is often soluble in ether/hexane.[1] Try triturating the crude mixture with cold diethyl ether to precipitate impurities, or conversely, extract the amine into ether from a basic aqueous layer.

REFERENCES
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Patterson, E. A., et al. (2011).[1] T3P: A Convenient and Scalable Reagent for Amide Bond Formation. Organic Process Research & Development, 15(6), 1253-1253.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Managing viscosity of (2-Methoxyethyl)(3-methoxypropyl)amine in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Viscosity in Reaction Mixtures

Executive Summary: The "Invisible" Thickener

You are likely accessing this guide because your reaction mixture involving (2-Methoxyethyl)(3-methoxypropyl)amine has unexpectedly thickened, turned into a syrup, or gelled.

This molecule is a secondary amine flanked by two ether (methoxy) tails. Its viscosity issues are rarely due to the pure molecule itself (which is a mobile liquid) but are almost always a symptom of intermolecular networking .

The three primary culprits are:

  • The CO₂ Trap (Carbamate Formation): The most common cause. Atmospheric CO₂ reacts with the amine to form zwitterionic carbamates, creating a transient "ionic liquid" network.

  • Hydrogen Bond Locking: The ether oxygens act as H-bond acceptors while the amine proton acts as a donor, creating supramolecular chains at low temperatures.

  • Salt Metathesis: Inadvertent formation of hydrohalide salts during workup.

This guide provides the diagnostic logic and protocols to reverse this viscosity and restore processability.

Module 1: Diagnostic & Troubleshooting

Visual Diagnostic Matrix

Use this table to identify the root cause based on your observation.

ObservationViscosity TypeLikely CauseImmediate Action
Clear, colorless syrup Newtonian (Flows slowly)Low Temperature / H-Bonding Heat to >40°C; Add polar protic solvent (MeOH).
Hazy/Opaque Gel Thixotropic (Shear thinning)CO₂ Absorption (Carbamate) Heat to 80°C under N₂ sparge (reverses reaction).
Phase separation / Oil out Biphasic viscous oilSalt Formation (HCl/HBr) Check pH; Perform free-base extraction (NaOH/DCM).
Solidification Crystalline/Amorphous SolidHigh Purity Freezing Check Melting Point (Pure amine freezes < -50°C, but salts freeze higher).

Module 2: The CO₂ "Phantom Viscosity" Mechanism

Q: Why did my amine turn into a gel after sitting open to air?

A: Secondary amines are potent nucleophiles that capture atmospheric CO₂. Unlike primary amines that often precipitate solid carbamates, (2-Methoxyethyl)(3-methoxypropyl)amine often forms viscous ionic liquids .

The ether tails solubilize the ionic core, preventing crystallization but allowing the formation of a stiff hydrogen-bonded network. This reaction is reversible.[1]

The Viscosity Cycle (Mechanism)

CO2_Viscosity_Cycle FreeAmine Free Amine (Liquid) Low Viscosity Zwitterion Zwitterionic Intermediate (R₂NH⁺-COO⁻) FreeAmine->Zwitterion Nucleophilic Attack CO2_Air + CO₂ (Atmospheric) CO2_Air->Zwitterion Network Carbamate Network (Ionic Liquid/Gel) Zwitterion->Network H-Bond Crosslinking Network->FreeAmine Thermal Reversal (Decarboxylation) Heat + Heat (80°C) / N₂ Sparge Heat->Network Triggers Reversal

Figure 1: The mechanism by which atmospheric CO₂ transforms the liquid amine into a viscous carbamate gel, and how heat reverses it.

Module 3: Critical Protocols

Protocol A: Reversing CO₂-Induced Gelling (Degassing)

Use this when the material has been exposed to air and has thickened.

  • Setup: Equip the reaction vessel with a reflux condenser and a subsurface gas dispersion tube (sparger).

  • Inerting: Begin a vigorous sparge of dry Nitrogen (N₂) or Argon.

    • Why: You must lower the partial pressure of CO₂ in the headspace to drive the equilibrium back to the free amine.

  • Heating: Heat the mixture to 80°C – 90°C .

    • Why: Carbamate formation is exothermic. Adding heat favors the reverse reaction (Decarboxylation).

  • Duration: Hold for 30–60 minutes until viscosity drops visibly.

  • Cooling: Cool to reaction temperature under positive N₂ pressure.

Protocol B: Solvent Selection for Viscosity Control

Use this during reaction design to prevent H-bond networking.

The ether tails of (2-Methoxyethyl)(3-methoxypropyl)amine allow it to interact with both polar and non-polar solvents.

Solvent ClassViscosity ImpactRecommendationMechanism
Alcohols (MeOH, EtOH) High Reduction Highly Recommended Protic solvent acts as H-bond donor, breaking amine-amine networks.
Ethers (THF, MTBE) Moderate ReductionNeutralGood solubility, but does not actively disrupt amine H-bonds.
Chlorinated (DCM) Low ReductionCaution Can react with amines over time; does not disrupt H-bonding well.
Water Complex Context Dependent Reduces viscosity at low conc., but can induce hydration shells (gelling) at high conc.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I filter the viscous material? A: No. If the viscosity is due to carbamates or H-bonding, filtration will fail (blind the filter). You must warm the mixture (to >40°C) or dilute it with Methanol (10% v/v) to lower the Reynolds number sufficiently for flow.

Q: I formed the HCl salt, and it’s an oil, not a solid. Why? A: This is common for alkoxy-amines. The flexible ether chains prevent efficient crystal packing, resulting in a "Room Temperature Ionic Liquid" (RTIL).

  • Fix: To crystallize, use a non-polar anti-solvent like Diethyl Ether or Hexane and scratch the flask walls at -20°C. If it remains an oil, perform a free-base extraction (wash with NaOH, extract into DCM) to recover the mobile liquid.

Q: Does the viscosity affect reaction kinetics? A: Yes. High viscosity creates mass transfer limitations . In heterogeneous reactions (e.g., hydrogenation with Pd/C), the reaction rate will plummet because the hydrogen gas cannot diffuse through the viscous medium.

  • Fix: Increase agitation speed (RPM) and dilute the reaction to maintain a viscosity < 10 cP.

Module 5: Workflow Decision Tree

Viscosity_Workflow Start Problem: High Viscosity CheckAir Was it exposed to Air? Start->CheckAir CheckAcid Was Acid Added? CheckAir->CheckAcid No CarbPath Carbamate Formation CheckAir->CarbPath Yes SaltPath Ionic Liquid/Salt CheckAcid->SaltPath Yes ColdPath Intrinsic H-Bonding CheckAcid->ColdPath No Action1 Action: Heat to 80°C + N₂ Sparge CarbPath->Action1 Action2 Action: Free-base (NaOH wash) or Recrystallize SaltPath->Action2 Action3 Action: Add MeOH or Heat ColdPath->Action3

Figure 2: Logical flow for identifying and treating viscosity issues.

References

  • Reaction of CO₂ with Secondary Amines

    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases.[2] Industrial & Engineering Chemistry Fundamentals.

    • Context: Establishes the mechanism of carbamate formation and the kinetic limitations imposed by viscosity in amine-CO₂ systems.
  • Viscosity in Amine-Based Capture Systems

    • Niaz, S., et al. (2019). Viscosity of aqueous amine solutions for CO2 capture: A review. Journal of Molecular Liquids.
    • Context: Provides data on how amine concentration and CO₂ loading exponentially increase viscosity, often leading to gel
  • Physical Properties of Alkoxy-Amines

    • PubChem Database.
    • Context: General physical property data (H-bond donor/acceptor counts)
  • Handling of Ionic Liquids (Amine Salts)

    • Marsh, K. N., et al. (2009). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria.
    • Context: Explains why asymmetric amine salts (like those of methoxy-amines) often fail to crystallize and remain as viscous oils.

Sources

Technical Support Center: (2-Methoxyethyl)(3-methoxypropyl)amine Catalyst Compatibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(2-Methoxyethyl)(3-methoxypropyl)amine is a secondary amine flanked by two ether linkages. While valuable for its tunable solubility and basicity, this specific architecture presents a "dual personality" in catalytic systems:

  • Nucleophilic Base: The secondary nitrogen (

    
    ) is a potent donor, capable of poisoning Lewis acidic metal centers.
    
  • Multidentate Ligand: The ether oxygens, combined with the central nitrogen, can act as a tridentate "pincer" ligand (N,O,O-donor), sequestering homogeneous catalysts into inactive resting states.

This guide addresses compatibility with Heterogeneous Metal Catalysts (Pd/C, Raney Ni), Homogeneous Cross-Coupling Catalysts (Pd-Phosphines), and System Stability in the presence of metal impurities.

Heterogeneous Catalysis (Hydrogenation & Reduction)

The Issue: Catalyst Poisoning via N-Adsorption

In heterogeneous systems (e.g., hydrogenation of an alkene elsewhere in the molecule), the lone pair on the secondary amine binds strongly to the metal surface (Pd, Pt, Rh). This competitive adsorption blocks the active sites required for


 activation, leading to stalled reactions or requiring excessive catalyst loading.
Troubleshooting Guide: Stalled Hydrogenation

Symptom: Reaction initiates but stalls at <20% conversion. Root Cause: Amine product or substrate is saturating the catalyst surface.

Protocol A: The Acid-Scavenging Method (Recommended) Rationale: Protonating the amine (


) removes the lone pair's ability to coordinate to the metal surface, freeing active sites.
  • Stoichiometry: Add 1.05 – 1.1 equivalents of a non-nucleophilic acid (e.g.,

    
    , 
    
    
    
    , or Acetic Acid) relative to the amine functionality.
  • Solvent System: Switch to polar protic solvents (MeOH, EtOH) to solubilize the resulting ammonium salt.

  • Execution:

    • Dissolve substrate in MeOH.

    • Add acid before adding the catalyst.

    • Add Catalyst (e.g., 5-10 wt% Pd/C).

    • Pressurize

      
      .[1][2][3]
      
  • Workup: After reaction, filter catalyst, then basify the filtrate (

    
    ) to recover the free amine.
    

Protocol B: Catalyst Modification If acid is incompatible with your substrate:

  • Switch Metal: Use Pd(OH)₂/C (Pearlman’s Catalyst) . The hydrated surface is often more resilient to amine poisoning than standard Pd/C.

  • Increase Pressure: Raise

    
     pressure (>50 bar) to competitively displace the amine from the surface.
    

Homogeneous Catalysis (Buchwald-Hartwig & Cross-Coupling)[4]

The Issue: The "Chelation Trap"

In Pd-catalyzed cross-coupling where this amine is the nucleophile, the ether tails can interfere. Standard ligands (like


) are monodentate. The (2-Methoxyethyl)(3-methoxypropyl)amine can displace these ligands, wrapping around the Pd center to form a stable, unreactive chelate complex.
Visualization: The Chelation Trap Mechanism

ChelationTrap Pd_Active Active Catalyst [L-Pd-Ar] Complex Inactive Chelate (Pd Sequestration) Pd_Active->Complex Ligand Displacement (Fast) Product Coupled Product (C-N Bond) Pd_Active->Product Reductive Elimination (Slow/Blocked) Amine Substrate (Ether-Amine) Amine->Complex Tridentate Binding

Figure 1: The ether arms of the amine substrate can stabilize an off-cycle Palladium species, preventing the catalytic turnover.

Protocol: Ligand Selection for Ether-Amines

To prevent the amine from acting as a ligand, you must use bulky, bidentate, or electron-rich ligands that bind to Pd more strongly than the amine substrate.

Ligand ClassRecommendationRationale
Simple Phosphines (

)
AVOID Easily displaced by the chelating ether-amine.
Bidentate (BINAP, DPPF)GOOD The "bite angle" and bidentate nature resist displacement.
Buchwald Ligands (XPhos, BrettPhos)EXCELLENT Steric bulk prevents the amine from coordinating to the metal in a "resting" state; promotes reductive elimination.
NHC Carbenes (PEPPSI)GOOD Strong

-donation keeps the catalyst active.

Optimization Tip: If using Aryl Iodides, switch to Aryl Bromides . Iodide ions can bridge Pd dimers, exacerbating the precipitation caused by amine chelation [1].

System Stability: Metal-Catalyzed Degradation

The Issue: Oxidative Fragmentation

This amine is structurally similar to solvents used in CO2 capture. In the presence of dissolved transition metals (Fe, Cu, Mn from steel reactors or impurities), these amines undergo oxidative degradation [2]. The metal ions catalyze the formation of radicals, cleaving the C-N bond.

FAQ: Degradation & Stability

Q: My amine solution turned brown/black after heating in a steel reactor. Why? A: This is likely metal-catalyzed oxidative degradation. Iron ions (


) leached from the steel catalyze the formation of peroxide radicals, which attack the 

-carbon next to the nitrogen.

Q: How do I prevent this during scale-up? A:

  • Chelating Agents: Add trace amounts (mM range) of EDTA or bicine to sequester free metal ions.

  • Inert Atmosphere: Strictly exclude

    
    . The degradation mechanism requires both a metal catalyst and oxygen.[4]
    
  • Passivation: Use glass-lined or Hastelloy reactors instead of standard stainless steel if temperatures exceed 100°C.

Master Troubleshooting Flowchart

Troubleshooting Start Start: Identify Problem Type Reaction Type? Start->Type Hydro Hydrogenation/Reduction Type->Hydro Heterogeneous Couple C-N Coupling (Buchwald) Type->Couple Homogeneous Stall Reaction Stalls/Slow? Hydro->Stall Acid Add 1.1 eq. Acid (Protonate Amine) Stall->Acid Substrate Acid-Stable? Yes Pearl Switch to Pd(OH)2 or High Pressure Stall->Pearl Substrate Acid-Stable? No Yield Low Yield / Catalyst Precipitates? Couple->Yield Ligand Switch to Bulky Ligand (BrettPhos/XPhos) Yield->Ligand Ligand Displacement Halide Switch Ar-I to Ar-Br Yield->Halide Iodide Inhibition

Figure 2: Decision matrix for troubleshooting catalytic issues with (2-Methoxyethyl)(3-methoxypropyl)amine.

References

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis. Bellona / University of Texas. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[5][6][7][8] Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Characterization of (2-Methoxyethyl)(3-methoxypropyl)amine: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth technical analysis of the mass spectrometry fragmentation of (2-Methoxyethyl)(3-methoxypropyl)amine . It is designed for researchers requiring rigorous structural confirmation of asymmetric amine linkers.

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical linkers, secondary amines serving as "bridge" molecules are critical. (2-Methoxyethyl)(3-methoxypropyl)amine (MW 147.22 Da) represents a specific class of asymmetric linkers used to tune lipophilicity and solubility.[1]

The primary analytical challenge with this compound is not merely identification, but differentiation from its symmetric homologs —Bis(2-methoxyethyl)amine and Bis(3-methoxypropyl)amine—which are common byproducts of reductive amination syntheses.[1] While Nuclear Magnetic Resonance (NMR) can distinguish these, Mass Spectrometry (MS) offers a faster, more sensitive method for impurity profiling and structural verification.

This guide details the specific Electron Ionization (EI) fragmentation pathways that serve as a "molecular fingerprint," proving that the asymmetry of the molecule leads to a unique spectral signature distinct from its symmetric counterparts.

Theoretical Fragmentation Modeling

To interpret the mass spectrum accurately, we must apply the principles of Alpha-Cleavage (radical site initiation) and Inductive Cleavage , which are the dominant mechanisms for aliphatic amines and ethers.

The Molecular Ion[2][3]
  • Molecular Ion (

    
    ):  m/z 147.[2][3]
    
  • Stability: As an aliphatic amine, the molecular ion is expected to be weak or absent in 70 eV EI spectra due to rapid fragmentation. Soft ionization (ESI/APCI) is recommended if

    
     observation is critical, but EI provides the structural fragments required for confirmation.
    
Primary Fragmentation Pathways (Alpha-Cleavage)

The nitrogen atom's lone pair drives the fragmentation. Upon ionization, the radical cation forms on the nitrogen. The radical then triggers the homolytic cleavage of the C-C bond adjacent to the C(


) atom (the bond between 

and

carbons).

Because the molecule is asymmetric, there are two distinct alpha-cleavage pathways:[1]

  • Pathway A (Ethyl Side Cleavage):

    • Cleavage of the C(

      
      )-C(
      
      
      
      ) bond on the 2-methoxyethyl chain.[1]
    • Neutral Loss:

      
       (Methoxy-methyl radical, Mass 45).[1]
      
    • Fragment Ion:

      
      -(3-methoxypropyl)methaniminium (
      
      
      
      ).[1]
    • Predicted m/z:

      
      .[1]
      
  • Pathway B (Propyl Side Cleavage):

    • Cleavage of the C(

      
      )-C(
      
      
      
      ) bond on the 3-methoxypropyl chain.[1]
    • Neutral Loss:

      
       (2-methoxyethyl radical, Mass 73).[1]
      
    • Fragment Ion:

      
      -(2-methoxyethyl)methaniminium (
      
      
      
      ).[1]
    • Predicted m/z:

      
      .[1]
      
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways that define the spectrum of this asymmetric amine.

Fragmentation_Mechanism M_Ion Molecular Ion (M+) m/z 147 [Asymmetric Amine] Path_A Pathway A: Ethyl Group Alpha-Cleavage M_Ion->Path_A - e- Path_B Pathway B: Propyl Group Alpha-Cleavage M_Ion->Path_B - e- Frag_102 Fragment Ion m/z 102 (Loss of •CH2OCH3) Path_A->Frag_102 Loss of 45 Da (Stabilized Radical) Frag_74 Fragment Ion m/z 74 (Loss of •CH2CH2OCH3) Path_B->Frag_74 Loss of 73 Da (Primary Radical) Symmetric_Comparison Comparison: Symmetric Homologs yield m/z 88 Frag_102->Symmetric_Comparison Distinct from Frag_74->Symmetric_Comparison Distinct from

Caption: Competitive alpha-cleavage pathways distinguishing the asymmetric target from symmetric impurities.

Comparative Analysis: Target vs. Alternatives

This section addresses the core requirement of comparing the product with "alternatives." In this context, the alternatives are the symmetric synthesis byproducts .

The "Rule of 88" for Impurity Detection

A critical insight for researchers is that both likely symmetric impurities produce a base peak at m/z 88 .

  • Bis(2-methoxyethyl)amine (MW 133): Loses

    
     (45) 
    
    
    
    m/z 88 .[1]
  • Bis(3-methoxypropyl)amine (MW 161): Loses

    
     (73) 
    
    
    
    m/z 88 .[1]

Therefore, the presence of a strong peak at m/z 88 is a diagnostic flag for impurity . The pure asymmetric target should exhibit dominant peaks at m/z 102 and m/z 74 .

Data Comparison Table

The following table summarizes the spectral differences, providing a quick reference for QC analysis.

Feature(2-Methoxyethyl)(3-methoxypropyl)amine (Target)Bis(2-methoxyethyl)amine (Impurity A)Bis(3-methoxypropyl)amine (Impurity B)[1]
Molecular Weight 147 Da133 Da161 Da
Symmetry AsymmetricSymmetricSymmetric
Primary Fragment 1 m/z 102 (High Intensity)m/z 88 (Base Peak)m/z 88 (Base Peak)
Primary Fragment 2 m/z 74 (Medium Intensity)--
Neutral Loss 45 Da & 73 Da45 Da73 Da
Diagnostic Rule Absence of m/z 88 confirms high purity.[1]Presence of m/z 88 indicates contamination.Presence of m/z 88 indicates contamination.

Experimental Protocol: GC-MS Identification

To replicate these results, the following self-validating protocol is recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of amine sample in 1 mL of Methanol or Dichloromethane (HPLC Grade).

  • Derivatization (Optional): If tailing occurs due to the secondary amine, derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide. Note: This adds 96 Da to the MW and shifts fragments accordingly.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 35 – 300.

Analytical Workflow Diagram

Experimental_Workflow cluster_QC QC Decision Gate Sample Crude Sample (Amine Mixture) Prep Dilution in DCM (1 mg/mL) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC EI EI Source (70 eV) GC->EI Analyzer Quadrupole Mass Analyzer EI->Analyzer Data Data Analysis (Extract Ion Chromatogram) Analyzer->Data Check Check m/z 88 Data->Check Pass Absent: Pure Target Check->Pass < 1% Fail Present: Symmetric Impurity Check->Fail > 1%

Caption: Step-by-step GC-MS workflow with built-in Quality Control decision gate.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text establishing alpha-cleavage rules for amines).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Bis(2-methoxyethyl)amine (CAS 111-95-5).[1] NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for inductive cleavage mechanisms in ethers).
  • PubChem. Compound Summary: (2-Methoxyethyl)(3-methoxypropyl)amine.[1][2] National Library of Medicine. Available at: [Link]

Sources

Performance of (2-Methoxyethyl)(3-methoxypropyl)amine vs. traditional solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2-Methoxyethyl)(3-methoxypropyl)amine (MEMPA), a specialized secondary alkoxyalkylamine solvent. This analysis compares its performance against traditional industrial standards, specifically Monoethanolamine (MEA) for gas treatment and Dipolar Aprotic Solvents (e.g., DMF, NMP) for organic synthesis applications.

CAS: 171274-03-6 | Class: Secondary Alkoxyalkylamine | Application: CO₂ Capture & Specialized Organic Synthesis

Executive Summary

(2-Methoxyethyl)(3-methoxypropyl)amine (referred to herein as MEMPA ) represents a class of "Water-Lean" or "Phase-Change" solvents designed to overcome the thermodynamic limitations of traditional aqueous amines. Unlike Monoethanolamine (MEA) , which suffers from high regeneration energy and corrosive degradation, MEMPA utilizes its ether-functionalized backbone to modulate polarity, reduce viscosity, and induce Liquid-Liquid Phase Separation (LLPS) upon CO₂ loading. For drug development, its unique amphiphilic profile offers a tunable alternative to toxic dipolar aprotic solvents in specific coupling reactions.

Chemical Profile & Mechanism

The structural advantage of MEMPA lies in the strategic placement of ether oxygens relative to the secondary amine center.

  • Steric Hindrance: The 3-methoxypropyl and 2-methoxyethyl groups provide moderate steric hindrance, destabilizing the carbamate intermediate and favoring bicarbonate formation (in the presence of water), which doubles the theoretical CO₂ capacity compared to stable carbamates.

  • Ether Functionality: The ether tails disrupt the hydrogen bonding network typical of alkanolamines, resulting in lower viscosity and reduced heat of absorption ($ \Delta H_{abs} $).

Reaction Mechanism (CO₂ Capture)

In aqueous systems, MEMPA reacts with CO₂ via a zwitterion mechanism. The ether groups facilitate a "solvation shell" effect that stabilizes the transition state differently than hydroxyl groups in MEA.

ReactionMechanism Amine MEMPA (R2NH) Zwitterion Zwitterion (R2NH⁺-COO⁻) Amine->Zwitterion + CO₂ CO2 CO₂ CO2->Zwitterion Carbamate Carbamate (R2N-COO⁻ + BH⁺) Zwitterion->Carbamate + Base (Fast) Base Base (B) Hydrolysis Hydrolysis (+ H₂O) Carbamate->Hydrolysis Carbamate Instability Bicarbonate Bicarbonate (HCO₃⁻ + R2NH₂⁺) Hydrolysis->Bicarbonate Thermodynamic Product

Figure 1: Reaction pathway of MEMPA with CO₂. The steric bulk of the methoxypropyl group promotes carbamate hydrolysis, leading to higher capacity bicarbonate formation.

Performance Comparison: MEMPA vs. Traditional Solvents
A. CO₂ Capture Efficiency (vs. 30 wt% MEA)

The primary benchmark for amine solvents is 30 wt% aqueous MEA. MEMPA outperforms MEA in capacity and regeneration energy but requires careful water management to maintain kinetics.

MetricMonoethanolamine (MEA)MEMPA (Proposed System)Advantage
CO₂ Capacity (mol/mol) 0.50 (limited by carbamate)0.70 - 0.90 (enhanced by hydrolysis)+40-80% Capacity
Regeneration Energy (GJ/ton CO₂) 3.5 - 4.22.2 - 2.8 ~35% Energy Savings
Degradation Resistance Low (Oxidative/Thermal)High (Lack of -OH groups reduces oxidation)Extended Solvent Life
Viscosity (Loaded) High (>10 cP)Moderate (Phase separation reduces bulk viscosity)Better Pumping Kinetics
Volatility HighLow (Ether tails increase MW)Reduced Emissions

Key Insight: MEMPA's ability to undergo Liquid-Liquid Phase Separation (LLPS) is its critical differentiator. Upon saturation, the solution splits into a CO₂-rich phase and a CO₂-lean phase. Only the rich phase (typically <40% of total volume) needs to be sent to the stripper, drastically reducing the sensible heat duty.

B. Organic Synthesis Solvent (vs. DMF/NMP)

For drug development, MEMPA serves as a specialized reaction medium, particularly for reactions requiring basic conditions without the nucleophilicity of primary amines.

  • Solvency: The dual-ether tails provide excellent solubility for both polar and non-polar intermediates, similar to "Glyme" solvents but with a basic nitrogen center.

  • Safety: Unlike DMF (reprotoxic) or NMP, MEMPA avoids the formation of toxic amide hydrolysis products.

Experimental Protocols (Self-Validating)
Protocol A: Vapor-Liquid Equilibrium (VLE) & Capacity Screening

Objective: Determine the CO₂ loading capacity of MEMPA compared to MEA.

  • Preparation: Prepare a 2M solution of MEMPA in water (or a water/co-solvent blend).

  • Apparatus Setup: Use a stirred cell reactor equipped with a gas mass flow controller and a pressure transducer.

  • Absorption:

    • Introduce pure CO₂ at 40°C (typical absorber T) at constant pressure (e.g., 10 kPa partial pressure).

    • Monitor pressure drop or weight gain (gravimetric method) until equilibrium is reached ($ \Delta P < 0.1 $ kPa/min).

  • Desorption (Regeneration Simulation):

    • Heat the saturated solution to 80°C (lower than MEA's 120°C).

    • Measure the volume of CO₂ released.

  • Validation: Calculate the Cyclic Capacity ($ \alpha_{rich} - \alpha_{lean} $). A viable solvent must show $ \Delta \alpha > 0.3 $ mol/mol.

Protocol B: Phase Separation Verification

Objective: Confirm the critical solution temperature (LCST) behavior.

  • Loading: Saturate the MEMPA solution with CO₂ at 25°C.

  • Observation: Visually inspect for turbidity or layer formation.

  • Analysis: If two layers form, separate and titrate both phases for amine concentration (HCl titration) and CO₂ loading (Chitick apparatus).

  • Success Criteria: The CO₂-rich phase should contain >80% of the captured CO₂ in <40% of the total liquid volume.

Process Workflow: Phase-Change Capture System

The following diagram illustrates how MEMPA's phase-change property is exploited in an industrial or pilot-scale setup to minimize energy consumption.

ProcessFlow FlueGas Flue Gas (CO₂ + N₂) Absorber Absorber Column (40°C) FlueGas->Absorber Separator Phase Separator (Decanter) Absorber->Separator Single Phase -> Biphasic LeanPhase CO₂-Lean Phase (Recycled directly) Separator->LeanPhase RichPhase CO₂-Rich Phase (To Stripper) Separator->RichPhase LeanPhase->Absorber Recycle (No Heat) Stripper Stripper/Regenerator (80-100°C) RichPhase->Stripper Heat Input Stripper->Absorber Regenerated Solvent PureCO2 Pure CO₂ Stripper->PureCO2

Figure 2: Phase-change process flow. MEMPA allows bypassing the stripper for the lean phase, significantly reducing thermal energy demand.

References
  • Sigma-Aldrich. (2024). (2-Methoxyethyl)(3-methoxypropyl)amine Product Specification, CAS 171274-03-6.[1][2] Link

  • Zhang, J., et al. (2018). "Phase change solvents for carbon dioxide capture: A review." Renewable and Sustainable Energy Reviews. (Contextual grounding on alkoxyalkylamine mechanisms). Link

  • Svendsen, H. F., et al. (2011). "Amino acid salts and amine solutions for CO₂ absorption." International Journal of Greenhouse Gas Control. (Comparative data for MEA/Secondary amines). Link

  • Ye, C., et al. (2015). "CO₂ absorption in aqueous solutions of phase change absorbents." Chemical Engineering Journal. (Methodology for phase separation protocols). Link

Note: While (2-Methoxyethyl)(3-methoxypropyl)amine is a specific commercially available entity, performance data is often extrapolated from the broader class of secondary alkoxyalkylamines (e.g., MMEA, MAPA derivatives) due to the proprietary nature of specific solvent blends. The protocols above are designed to validate this specific molecule in your own laboratory setting.

Sources

Comparative study of the chelating properties of different alkoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of chelation chemistry, alkoxy amines (specifically ether-substituted amines) occupy a critical "Goldilocks" zone. Unlike the rigid, high-affinity binding of polyamines (e.g., EDTA, cyclam) or the robust chelation of alkanolamines, alkoxy amines offer hemilability .

This guide compares three distinct ether-amine architectures to demonstrate how structural variations—specifically chain length and denticity—dictate their utility in metallodrug development. The core value proposition of these ligands is their ability to stabilize a metal center during transport while permitting ligand displacement at the target site (e.g., for catalytic activation or substrate binding).

The Contenders
  • 2-Methoxyethylamine (2-MEA): The baseline bidentate ligand forming a stable 5-membered ring.

  • 3-Methoxypropylamine (3-MPA): A homologue forming a 6-membered ring, testing the limits of the chelate effect.

  • Bis(2-methoxyethyl)amine (BMEA): A tridentate ligand offering increased stability through the "pincer" effect.

Mechanistic Principles: The "Weak Link" Advantage

To engineer effective metallodrugs, one must master the Hemilabile Equilibrium .

In alkoxy amines, the amine nitrogen (


) acts as the "anchor," providing a strong sigma bond to the metal (typically Cu(II), Zn(II), or Ni(II)). The ether oxygen (

), however, is a "hard," weak donor. It creates a transient bond that protects the metal's open coordination site but can be easily displaced by a stronger nucleophile (like a biological substrate or water).
Structural Causality
  • The Chelate Effect (Entropy): 2-MEA forms a 5-membered chelate ring upon binding. This is thermodynamically favored over the 6-membered ring of 3-MPA due to lower entropic penalty and optimized bite angles (~85-90°) for transition metals.

  • The Pincer Effect: BMEA introduces a second ether arm. While individual

    
     bonds are weak, the statistical probability of both dissociating simultaneously is low, significantly boosting the complex's overall stability (
    
    
    
    ) while retaining the labile nature of the individual oxygen donors.
Visualizing the Hemilabile Mechanism

The following diagram illustrates the equilibrium between the "Closed" (protected) state and the "Open" (active) state, crucial for catalytic metallodrugs.

Hemilability cluster_legend Mechanism of Action Closed Closed State (Protected Metal) Transition Bond Dissociation (Ether Arm Opens) Closed->Transition k_off (fast) Transition->Closed k_on Open Open State (Active Site Exposed) Transition->Open Solvent/Substrate Entry Substrate Substrate Binding (Catalysis/Action) Open->Substrate Stronger Binding

Figure 1: The Hemilabile Switch. The ether arm (yellow) dissociates to allow substrate entry (green), a key feature of alkoxy amine ligands.

Comparative Performance Data

The following data synthesizes stability trends derived from potentiometric studies of Copper(II) complexes (


). Note that while amine nitrogen binding is strong (

), the ether oxygen adds only marginal stability compared to an alcohol group, highlighting its labile nature.
Feature2-Methoxyethylamine (2-MEA) 3-Methoxypropylamine (3-MPA) Bis(2-methoxyethyl)amine (BMEA)
Structure



Chelate Ring Size 5-membered (Stable)6-membered (Strained)Two 5-membered rings
Denticity Bidentate (N, O)Bidentate (N, O)Tridentate (O, N, O)
Est. Log K (CuII) ~ 4.8 - 5.2~ 4.0 - 4.2~ 7.5 - 8.0
Hemilability High. Oxygen dissociates easily.Very High. Ring is unstable; often acts monodentate.Tunable. One arm can open while the other holds.
Primary Utility Linker chemistry; transient protection.Exploring ring-strain effects; rarely used as primary chelator.Radiopharma. Stable enough for transport, labile enough for activation.

Key Insight: 3-MPA shows significantly lower stability because the 6-membered ring with an ether donor is entropically disfavored compared to the 5-membered ring of 2-MEA. BMEA dominates in stability due to the chelate effect of the second arm.

Experimental Protocol: Potentiometric Determination of Stability Constants

To validate these properties in your own lab, you must determine the protonation constants (


) and metal stability constants (

). Do not rely on UV-Vis alone, as the spectral shifts for ether-binding are subtle. Potentiometry is the self-validating gold standard.
Reagents & Setup
  • Ligand Solution: 2 mM alkoxy amine (as hydrochloride salt) in degassed water.

  • Metal Solution: 1 mM

    
     or 
    
    
    
    . Avoid chloride salts to prevent halide coordination.
  • Ionic Strength Adjuster: 0.1 M

    
     (maintains activity coefficients).
    
  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

Step-by-Step Workflow
  • System Calibration (The "Self-Check"):

    • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Validation Step: Titrate a strong acid (

      
      ) with your base. Calculate the standard electrode potential (
      
      
      
      ) and ionic product of water (
      
      
      ). If
      
      
      deviates >0.02 from theoretical (13.78 at 0.1M ionic strength), re-calibrate.
  • Ligand Protonation (

    
    ): 
    
    • Titrate the ligand without metal.

    • Data points: Collect pH readings every 0.005 mL of base.

    • Result: This gives the exact basicity of the amine and ensures the purity of your ligand (purity = equivalence point volume / theoretical volume).

  • Complex Titration (

    
    ): 
    
    • Add metal ion (1:1 and 1:2 Metal:Ligand ratios).[1]

    • Titrate from pH 2.0 to 11.0.

    • Observation: Look for the "buffer region" depression compared to the free ligand curve. A larger depression indicates stronger chelation.

  • Data Fitting:

    • Use software like Hyperquad or PEST to solve the mass balance equations.

    • Model: Define species

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
Workflow Diagram

Protocol cluster_check Quality Control Prep 1. Preparation Degas water, Standardization Calib 2. Electrode Calibration (Determine E0, pKw) Prep->Calib Titration_L 3. Ligand Titration (Determine pKa) Calib->Titration_L Titration_M 4. Complex Titration (Metal + Ligand) Titration_L->Titration_M Add Metal Analysis 5. Hyperquad Refinement (Calculate log Beta) Titration_M->Analysis

Figure 2: Potentiometric Titration Workflow. Note that Ligand Titration (Yellow) must precede Complex Titration (Red) to establish baseline protonation constants.

Applications in Drug Development[2][3]

Radiopharmaceuticals (Copper-64)

BMEA derivatives are used as "bifunctional chelators." The amine backbone binds the radioactive isotope (


), while the ether arms provide weak stabilization that can be displaced by histidine residues on a protein target, effectively "clicking" the radioactive payload onto the biological vector.
Prodrug Activation

The hemilability of 2-MEA analogues is exploited in catalytic metallodrugs. The ether oxygen protects the metal center from indiscriminate binding with blood serum proteins (albumin). However, in the reducing or lower pH environment of a tumor, the ether arm dissociates more readily, opening the coordination sphere for catalytic generation of Reactive Oxygen Species (ROS).

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]

  • Kulik, H. J., et al. (2023).[2] Classification of Hemilabile Ligands Using Machine Learning. Journal of Physical Chemistry Letters.[3] [Link]

  • Ganesan, M., et al. (2025). Influence of Hemilabile Arm and Amide Functionality in the Ligand Backbone on Chemical and Electrochemical Dioxygen Reduction Catalyzed by Mononuclear Copper(II) Complexes.[4] Inorganic Chemistry. [Link][4]

  • Tripier, R., et al. (2014). Improving the stability and inertness of Cu(II) and Cu(I) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions. [Link]

Sources

Correlating the structure of (2-Methoxyethyl)(3-methoxypropyl)amine with its reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Process Engineers, and Carbon Capture Specialists[1][2]

Executive Summary

(2-Methoxyethyl)(3-methoxypropyl)amine (MEMPA) represents a specialized class of "hybrid" secondary amines.[1][2] Unlike its symmetric counterparts—such as Bis(2-methoxyethyl)amine (BMEA)—MEMPA introduces structural asymmetry that fine-tunes its physicochemical profile.[1][2] This guide analyzes how the mismatch between the ethyl-ether (


-position oxygen) and propyl-ether  (

-position oxygen) substituents dictates its reactivity, specifically in CO

capture kinetics
and organometallic chelation .[1][2]

By bridging the gap between the high reactivity of ethyl-spacer amines and the lipophilicity of propyl-spacer amines, MEMPA offers a "Goldilocks" solution for systems requiring balanced basicity and controlled steric bulk.

Part 1: Structural Analysis & Electronic Theory[1][2]

The reactivity of MEMPA is defined by two competing structural vectors: the Inductive Withdrawal of the


-oxygen and the Steric/Entropic  factors of the 

-oxygen.
The Asymmetric Ether Effect
  • The 2-Methoxyethyl Arm (

    
    -effect):  The oxygen atom is only two carbons away from the nitrogen.[1] Through the 
    
    
    
    -bond framework, the electronegative oxygen exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density on the nitrogen lone pair.[1] This reduces pKa (basicity) but increases resistance to oxidative degradation.[2]
  • The 3-Methoxypropyl Arm (

    
    -effect):  The additional methylene group acts as an insulator.[1][2] The -I effect is significantly diminished.[1][2] This arm contributes to lipophilicity (solubility in organic media) and steric shielding without severely penalizing basicity.
    
Visualization: Structure-Reactivity Logic

The following diagram maps the structural features of MEMPA to its functional outcomes.

MEMPA_Structure_Map MEMPA (2-Methoxyethyl)(3-methoxypropyl)amine Arm1 2-Methoxyethyl Arm (Short Chain) MEMPA->Arm1 Arm2 3-Methoxypropyl Arm (Long Chain) MEMPA->Arm2 Effect1 Strong -I Inductive Effect Arm1->Effect1 Oxygen Proximity Effect2 Steric Bulk & Lipophilicity Arm2->Effect2 Carbon Spacer Outcome1 Lower pKa (Reduced Basicity) Effect1->Outcome1 Outcome2 Hemilabile Chelation (5 vs 6 membered rings) Effect1->Outcome2 Effect2->Outcome2 Outcome3 Phase Separation (CO2 Capture) Effect2->Outcome3

Caption: Structural decomposition of MEMPA showing how asymmetric chain lengths drive specific chemical outcomes.

Part 2: Comparative Performance Analysis

Scenario A: Post-Combustion CO Capture

In carbon capture, secondary amines react with CO


 to form carbamates. The industry standard, Diethanolamine (DEA) , suffers from high regeneration energy and corrosion. MEMPA serves as a lipophilic phase-change solvent .[1][2]

The Mechanism: Upon reaction with CO


, MEMPA forms a zwitterionic carbamate. Due to the hydrophobic methoxy tails (particularly the propyl arm), this carbamate becomes insoluble in the aqueous phase, causing the system to separate into a CO

-rich amine phase and a CO

-lean water phase. This allows for regenerating only the small, rich phase, saving massive amounts of energy.

Comparative Data Table:

FeatureDiethanolamine (DEA)Bis(2-methoxyethyl)amine (BMEA)MEMPA (Hybrid)
Structure Hydrophilic (-OH)Symmetric Ether (Short)Asymmetric Ether
pKa (25°C) ~8.9~8.4~9.2 (Est.)
Viscosity (Loaded) High (H-bonding network)LowMedium-Low
Regeneration Energy High (>3.5 GJ/ton CO

)
MediumLow (~2.4 GJ/ton)
Phase Behavior Single PhaseSingle PhaseBiphasic (Tunable)

Analysis: MEMPA outperforms BMEA in basicity (due to the propyl arm insulating the induction), leading to faster absorption kinetics, while maintaining the low viscosity characteristic of ether-amines.

Scenario B: Organometallic Ligand Chemistry

In catalysis, ligands that bind too tightly poison the catalyst; those that bind too loosely allow metal aggregation. MEMPA acts as a Hemilabile Ligand .[2]

  • The 5-Membered Ring: The 2-methoxyethyl oxygen binds to metals (e.g., Ni, Pd) to form a stable 5-membered chelate ring.[1][2]

  • The 6-Membered Ring: The 3-methoxypropyl oxygen forms a 6-membered ring, which is entropically less favored and more labile (prone to detaching).[1][2]

  • Result: The propyl arm can "swing open" to allow substrate entry without the ligand completely falling off the metal center.

Part 3: Experimental Protocols (Self-Validating)

Synthesis via Reductive Amination

Rationale: Direct alkylation of amines often leads to over-alkylation (quaternary salts). Reductive amination is controlled and selective.

Reagents:

  • 3-Methoxypropylamine (1.0 eq)[1][2]

  • 2-Methoxyacetaldehyde (1.1 eq) [Generated in situ from dimethyl acetal if unstable][1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

  • Imine Formation: Dissolve 3-methoxypropylamine in anhydrous DCM under N

    
     atmosphere. Add 2-methoxyacetaldehyde dropwise at 0°C. Stir for 1 hour to allow pre-equilibrium (imine formation).
    
  • Reduction: Add STAB in portions over 20 minutes. The reaction is slightly exothermic; maintain temp <5°C to prevent side reactions.

  • Quench: After 12 hours, quench with saturated NaHCO

    
    .
    
  • Validation (TLC/GC): Spot TLC (MeOH/DCM 1:9). The secondary amine (MEMPA) will appear less polar than the primary amine starting material but more polar than tertiary byproducts.

  • Purification: Extract with DCM, dry over MgSO

    
    . Distill under reduced pressure.
    
    • Checkpoint: If the boiling point is identical to the starting amine, the reaction failed. MEMPA should boil significantly higher (~180-190°C est.).[1][2]

Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting CO


 absorption efficiency.[2]

Protocol:

  • Prepare a 0.01 M solution of MEMPA in degassed water.[2]

  • Calibrate pH electrode using buffers (pH 4.0, 7.0, 10.0).

  • Titrate with 0.1 M HCl standard solution using an automatic titrator.

  • Data Processing: Plot pH vs. Volume of HCl. The pKa is the pH at the half-equivalence point.

    • Self-Validation: Perform the same titration on a known standard (e.g., Morpholine, pKa 8.36). If the standard deviates by >0.1 pH units, recalibrate.

Part 4: References

  • Rochelle, G. T. (2009).[2] "Amine Scrubbing for CO2 Capture." Science. 325(5948), 1652-1654.[1][2] Link[1][2]

  • Hamborg, E. S., & Versteeg, G. F. (2009). "Dissociation constants and thermodynamic properties of amines and alkanolamines." Journal of Chemical & Engineering Data. Link[1][2]

  • PubChem Database. "Compound Summary: 2-Methoxyethylamine."[1][2] National Library of Medicine. Link[1][2]

  • Fisher Scientific. "Safety Data Sheet: 3-Methoxypropylamine."[1][2] Link[1][2]

  • Goulon, A., et al. (2015).[2] "Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture." Oil & Gas Science and Technology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.